6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Description
BenchChem offers high-quality 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
68241-78-1 |
|---|---|
Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
9-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2 |
InChI Key |
YRXLQJUTOBAVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=C1)Br)OCCO2 |
Origin of Product |
United States |
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel spirocyclic compound, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. In the absence of published experimental data for this specific molecule, this document leverages advanced computational prediction tools and comparative analysis with structurally analogous compounds to offer a robust interpretation of its expected NMR spectra. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science who may be working with this or similar molecular scaffolds.
The unique structural features of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, including the spirocyclic ketal, the vinyl bromide moiety, and the cyclopentene ring, give rise to a distinct NMR fingerprint. Understanding these spectroscopic characteristics is paramount for structural verification, purity assessment, and for elucidating reaction mechanisms involving this compound.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene:
Figure 1. Molecular structure and atom numbering of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is expected to exhibit distinct signals corresponding to the vinylic, allylic, and dioxolane protons. The chemical shifts are influenced by factors such as the electronegativity of the bromine and oxygen atoms, the diamagnetic anisotropy of the double bond, and spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 | ~6.2 | Triplet (t) | ~2.5 | Vinylic proton deshielded by the double bond and the electronegative bromine atom on the adjacent carbon. Expected to couple with the two allylic protons on C8. |
| H2, H3 | ~4.0 - 4.2 | Multiplet (m) | - | Protons of the ethylene glycol bridge in the dioxolane ring. They are deshielded by the two adjacent oxygen atoms. The four protons are diastereotopic and may exhibit complex splitting. |
| H8 | ~2.8 | Doublet of triplets (dt) or Multiplet (m) | J(H8, H7) ≈ 2.5, J(H8, H5) ≈ 7.5 | Allylic protons adjacent to the double bond. Deshielded by the double bond and coupled to the vinylic proton (H7) and the protons on C5. |
| H5 | ~2.5 | Multiplet (m) | - | Aliphatic protons on the cyclopentane ring. Coupled to the protons on C8 and C4. |
| H4 | ~2.0 | Multiplet (m) | - | Aliphatic protons on the cyclopentane ring, adjacent to the spiro-carbon. Coupled to the protons on C5. |
Causality Behind Predicted Shifts:
-
Vinylic Proton (H7): The chemical shift of vinylic protons in cyclopentene is typically around 5.73 ppm.[1] The presence of an electronegative bromine atom at the C6 position in 6-bromo-1,4-dioxaspiro[4.4]non-6-ene will induce a downfield shift (deshielding) of the H7 proton, likely beyond 6.0 ppm. The multiplicity is predicted to be a triplet due to coupling with the two adjacent allylic protons on C8.
-
Dioxolane Protons (H2, H3): The protons on the ethylene ketal group are in a highly deshielded environment due to the two adjacent electronegative oxygen atoms. Their chemical shift is anticipated to be in the range of 4.0-4.2 ppm, which is characteristic of such moieties.[2] Due to the chiral nature of the spirocenter, these four protons are diastereotopic and are expected to show a complex multiplet.
-
Allylic Protons (H8): These protons are adjacent to the double bond, which causes a moderate deshielding effect. Their chemical shift is expected to be around 2.8 ppm. They will be coupled to the vinylic proton H7 and the aliphatic protons on C5, likely resulting in a complex splitting pattern such as a doublet of triplets.
-
Aliphatic Protons (H4, H5): The remaining protons on the cyclopentane ring are in a more shielded environment and are expected to resonate at higher fields (lower ppm values). Their signals will likely appear as complex multiplets due to mutual coupling and coupling with adjacent protons.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | ~135 | Vinylic carbon directly attached to the electronegative bromine atom. Significant deshielding is expected. |
| C7 | ~130 | Vinylic carbon, expected to be in a typical alkene region. The chemical shift of vinylic carbons in cyclopentene is around 130.8 ppm.[1] |
| C1 (Spiro) | ~110 | Spiro-carbon of the ketal. This quaternary carbon is bonded to two oxygen atoms, leading to a significant downfield shift. |
| C2, C3 | ~65 | Carbons of the ethylene glycol bridge. Deshielded due to the attached oxygen atoms. |
| C8 | ~40 | Allylic carbon, slightly deshielded by the adjacent double bond. |
| C5 | ~35 | Aliphatic carbon in the five-membered ring. |
| C4 | ~25 | Aliphatic carbon in the five-membered ring, in a more shielded environment. |
Causality Behind Predicted Shifts:
-
Vinylic Carbons (C6, C7): The sp² hybridized carbons of the double bond will resonate in the typical alkene region (100-150 ppm). C6, being directly bonded to the electronegative bromine atom, will be significantly deshielded and appear further downfield compared to C7. For comparison, the vinylic carbons in cyclopentene appear at 130.8 ppm.[1]
-
Spiro Ketal Carbon (C1): This quaternary carbon is bonded to two oxygen atoms, resulting in a substantial downfield shift, typically in the range of 90-120 ppm for acetals and ketals.
-
Dioxolane Carbons (C2, C3): These sp³ hybridized carbons are directly attached to oxygen, which causes a significant deshielding effect, placing their signals around 65 ppm.
-
Aliphatic Carbons (C4, C5, C8): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The allylic carbon (C8) will be slightly deshielded compared to the other aliphatic carbons (C4 and C5) due to its proximity to the double bond.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point as it is a common solvent for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.
-
Spectral Width (SW): 12-16 ppm.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a ¹H frequency of 400 MHz).
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): 200-240 ppm.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
For advanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Figure 2. Experimental workflow for NMR analysis.
Conclusion
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. By combining computational predictions with the fundamental principles of NMR spectroscopy and comparative data from analogous structures, we have established a reliable framework for the interpretation of its NMR data. The detailed experimental protocol provided herein offers a practical guide for researchers to obtain high-quality spectra for this and similar compounds. This information is crucial for the unambiguous structural characterization and for advancing the chemical and pharmaceutical applications of this novel spirocyclic scaffold.
References
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CASCADE - Colorado State University. (n.d.). Retrieved April 10, 2026, from [Link]
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NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved April 10, 2026, from [Link]
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Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved April 10, 2026, from [Link]
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NMRium. (n.d.). NMRium demo - Predict. Retrieved April 10, 2026, from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved April 10, 2026, from [Link]
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Mestrelab Resources. (2024, September 16). Starting Guide to NMRPredict Desktop. Retrieved April 10, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved April 10, 2026, from [Link]
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Doc Brown's Advanced Level Organic Chemistry. (2026, April 4). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. Retrieved April 10, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved April 10, 2026, from [Link]
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AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved April 10, 2026, from [Link]
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ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved April 10, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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PubChem. (n.d.). 2-Cyclopenten-1-one, 2-bromo-. Retrieved April 10, 2026, from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved April 10, 2026, from [Link]
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YouTube. (2023, July 15). HNMR spectroscopy practical problems #Spectra of Cyclopentane #pnmr #c-13NMR #nmr #nmr spectra. Retrieved April 10, 2026, from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of D[4.4]. Retrieved April 10, 2026, from [Link]
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Comprehensive Technical Guide: Physical and Chemical Properties of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In advanced organic synthesis and drug development, the ability to selectively functionalize highly reactive molecular cores is paramount. 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene (CAS: 68241-78-1) represents a masterclass in strategic functional group masking. By converting the highly electrophilic 2-bromo-2-cyclopenten-1-one into a sterically shielded spirocyclic ketal, chemists unlock a versatile building block capable of sustaining extreme organometallic conditions.
This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic protocols, and downstream applications of this crucial intermediate, grounded in causality and field-proven methodologies.
Molecular Architecture & Physicochemical Profiling
The Causality of the Spirocyclic Design
The parent molecule, an α,β-unsaturated ketone (enone), is highly susceptible to unwanted 1,2-additions and Michael additions when exposed to strong nucleophiles. By installing a 1,4-dioxaspiro[4.4]nonane framework, we eliminate the electrophilicity of the carbonyl carbon. This specific ketalization preserves the vinylic bromide, isolating it for highly selective lithium-halogen exchange without the risk of self-condensation or carbonyl attack [1].
Quantitative Data Summary
All critical physicochemical parameters necessary for handling and characterization are summarized below.
| Property | Value |
| Chemical Name | 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene |
| Molecular Formula | C₇H₉BrO₂ |
| Molecular Weight | 205.05 g/mol |
| CAS Registry Number | 68241-78-1 |
| MDL Number | MFCD24842622 |
| Physical State | Pale yellow oil (at standard temperature and pressure) |
| Retention Factor (Rf) | 0.4 (in 20% Ethyl Acetate / Hexanes) |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.83–4.81 (t, J = 2.7 Hz, 1H), 4.22–4.16 (m, 2H), 4.02–3.96 (m, 2H), 2.39–2.36 (m, 2H), 2.19–2.16 (m, 2H) |
Note: The ¹H NMR spectrum acts as a self-validating diagnostic tool. The triplet at δ 4.83 ppm confirms the preservation of the alkene, while the complex multiplets between δ 3.96–4.22 ppm validate the diastereotopic nature of the newly formed spiro-ketal oxygen bridge [1].
Synthetic Methodology: The Self-Validating Ketalization Protocol
To synthesize 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, we utilize a dehydrative ketalization protocol. A protocol is only as robust as its built-in validation metrics. Here, the self-validating mechanism is the physical separation of water. By utilizing a Dean-Stark apparatus (or a modified small-scale equivalent), the stoichiometric evolution of water provides real-time visual confirmation of reaction progress.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 2-bromo-2-cyclopenten-1-one in benzene to achieve a 0.2 M solution. Add ethylene glycol (2.5 equivalents) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mol%) [1].
-
Dehydrative Heating: Heat the reaction mixture to 80 °C under a Dean-Stark trap. Causality: Benzene forms an azeotrope with the water generated during ketalization. Removing this water continuously drives the equilibrium toward the product via Le Chatelier's principle.
-
Real-Time Validation: Monitor the water collection in the trap. If water ceases to collect before the theoretical yield is reached, the equilibrium has stalled, dictating an immediate intervention (e.g., checking the heat source or adding fresh solvent).
-
Quench & Extraction: Once complete, cool the mixture and immediately quench with saturated aqueous NaHCO₃. Causality: Neutralizing the acid catalyst prevents the reverse hydrolysis reaction during the aqueous workup.
-
Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (silica gel, 20% EtOAc in hexanes) to yield the pale yellow oil (typically 63–64% yield) [1].
Fig 1: Dehydrative ketalization workflow for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene synthesis.
Chemical Reactivity & Downstream Applications
The primary utility of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene lies in its ability to generate a highly nucleophilic vinyllithium species. This intermediate is a cornerstone in the synthesis of complex natural products, such as the C18-norditerpenoid alkaloid talatisamine [2], and in the generation of chiral vinyl sulfoxides [3, 4].
Protocol: Lithium-Halogen Exchange and Electrophilic Trapping
-
Cryogenic Preparation: Dissolve 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in anhydrous THF (approx. 1.0 M) under an inert argon atmosphere. Cool the system to strictly -100 °C (or -78 °C minimum) [3].
-
Lithiation: Add n-butyllithium (1.0 equivalent, 1.5 M in hexanes) dropwise over 5 minutes.
-
Self-Validating Metric: A successful exchange generates a characteristic pale yellow hue. If the solution darkens to brown, it indicates thermal decomposition or ring-opening, prompting immediate termination.
-
Causality: The extreme cryogenic temperature is critical. It kinetically traps the highly reactive vinyllithium intermediate, preventing it from abstracting protons from the THF solvent or undergoing unwanted dimerization.
-
-
Electrophilic Trapping: After 20 minutes of stirring, rapidly introduce the electrophile. For example, adding a chiral sulfinate (like DAG-ester) yields enantiopure alk-1-enyl sulfoxides [4], while adding complex aldehydes yields highly substituted allylic alcohols [2].
-
Termination: Quench the reaction with saturated aqueous NH₄Cl at -100 °C before allowing the system to warm to room temperature.
Fig 2: Vinyllithium generation and subsequent electrophilic trapping pathways.
Conclusion
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene is more than a simple protected ketone; it is a meticulously designed synthetic vehicle. By understanding the causality behind its spirocyclic architecture and adhering to self-validating cryogenic and dehydrative protocols, researchers can reliably deploy this molecule to construct highly complex, sterically demanding stereocenters in advanced drug discovery campaigns [5].
References
-
Title: Small-Scale Procedure for Acid-Catalyzed Ketal Formation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Highly Diastereoselective Intermolecular β-Addition of Alkyl Radicals to Chiral 2-(Arylsulfinyl)-2-cycloalkenones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene Compound Summary Source: ChemSynthesis Database URL: [Link]
Advanced Mechanistic and Procedural Guide: Dehydrative Ketalization to Form 6-Bromo-1,4-dioxaspironon-6-ene
Advanced Mechanistic and Procedural Guide: Dehydrative Ketalization to Form 6-Bromo-1,4-dioxaspiro[1]non-6-ene
Executive Summary & Core Rationale
The synthesis of 6-bromo-1,4-dioxaspiro[1]non-6-ene from 2-bromo-2-cyclopenten-1-one is a critical structural transformation in the total synthesis of complex natural products, such as the intricately fused pentacycle of talatisamine . In these advanced synthetic campaigns, the spiroketal serves not only as a robust protecting group but also as a stereoelectronic director for subsequent radical and cationic cyclizations.
However, effecting this dehydrative transformation on a milligram scale presents significant operational challenges. Traditional Dean-Stark protocols suffer from severe solvent loss and poor water-entrainment efficiency at micro-volumes, often leading to substrate charring or incomplete conversion. This whitepaper details the mechanistic underpinnings of the transformation and provides a field-proven, self-validating protocol utilizing a modified molecular sieve apparatus developed by the Stoltz laboratory .
Mechanistic Pathway: Acid-Catalyzed Spiroketalization
The conversion of 2-bromo-2-cyclopenten-1-one to its corresponding ethylene ketal is a strictly equilibrium-driven process catalyzed by p-toluenesulfonic acid (p-TsOH). Understanding the causality behind each intermediate step is essential for optimizing the reaction conditions:
-
Electrophilic Activation : p-TsOH protonates the enone carbonyl oxygen. p-TsOH is deliberately chosen because it is a highly soluble, anhydrous organic acid that effectively lowers the LUMO of the carbonyl without introducing bulk aqueous interference.
-
Nucleophilic Attack : One hydroxyl group of the ethylene glycol attacks the activated carbonyl carbon. Subsequent proton transfer yields a tetrahedral hemiketal intermediate.
-
Dehydration and Oxocarbenium Formation : The hemiketal hydroxyl group is protonated and eliminated as a water molecule, generating a highly reactive oxocarbenium ion. This is the equilibrium-determining step. Continuous, irreversible removal of water is required to drive the reaction forward via Le Chatelier's principle.
-
Intramolecular Cyclization : The pendant hydroxyl group of the ethylene glycol moiety acts as an intramolecular nucleophile, attacking the oxocarbenium ion to close the spiro[1] system. Final deprotonation yields 6-bromo-1,4-dioxaspiro[1]non-6-ene.
Mechanistic pathway for the acid-catalyzed spiroketalization of 2-bromo-2-cyclopenten-1-one.
Experimental Architecture: The Self-Validating Protocol
To overcome the physical limitations of the classic Dean-Stark trap on small scales, a modified apparatus utilizing a pressure-equalized addition funnel packed with 4 Å molecular sieves is employed . This system acts as a self-validating loop: the continuous reflux of solvent through the desiccant bed ensures absolute chemical dehydration, while the exclusion of a volumetric water trap prevents the physical loss of micro-volume solvents.
Step-by-Step Methodology (Milligram-Scale)
-
Reaction Assembly : To a dry reaction flask, add 2-bromo-2-cyclopenten-1-one (1.00 mmol) in benzene (0.2 M). Sequentially add ethylene glycol (2.5 equiv) and p-TsOH·H2O (0.5 mol %).
-
Causality Check: Benzene is selected for its optimal boiling point (80 °C) and azeotropic properties, ensuring efficient vapor transport of water to the desiccant bed.
-
-
Desiccant Preparation : Plug an appropriately sized addition funnel with cotton (leaving the stopcock open). Add oven-dried 4 Å molecular sieves (1 g per 2 mL of solvent). Crucial Step : Saturate the sieves with benzene prior to attachment.
-
Causality Check: Dry sieves will rapidly absorb the reaction solvent via capillary action, leading to complete boil-off and thermal degradation of the enone.
-
-
Apparatus Integration : Attach the addition funnel directly to the reaction flask and fit a reflux condenser to the top of the funnel. Cap the condenser with a needle-punctured septum to prevent pressure buildup under an N2 atmosphere.
-
Thermal Dehydration : Submerge the flask in an 80 °C oil bath. Wrap only the flask and the side-arm of the addition funnel with aluminum foil.
-
Causality Check: Over-insulating the entire apparatus with glass wool on a microscale causes the solvent vapor to bypass the sieves entirely, defeating the dehydration mechanism.
-
-
Workup & Purification : After complete consumption of the enone (monitored via TLC, typically 12-48 h), cool the apparatus to room temperature. Pass the crude mixture through a short plug of silica, washing thoroughly with diethyl ether. Concentrate under reduced pressure and purify via flash column chromatography (20% EtOAc in hexanes) to yield 6-bromo-1,4-dioxaspiro[1]non-6-ene as a pale yellow oil.
Step-by-step experimental workflow for milligram-scale dehydrative ketalization.
Quantitative Data & Process Optimization
The efficiency of the modified molecular sieve apparatus is quantitatively superior to the classic Dean-Stark setup, particularly at scales below 5 mmol. The table below summarizes the operational parameters and performance metrics required to maintain high yield and reproducibility.
| Parameter | Classic Dean-Stark Protocol | Modified Apparatus (Gram-Scale) | Modified Apparatus (Milligram-Scale) |
| Water Removal Mechanism | Volumetric phase separation | Chemical trapping (4 Å MS) | Chemical trapping (4 Å MS) |
| Desiccant Ratio | N/A | 1 g MS / 10 mL solvent | 1 g MS / 2 mL solvent |
| Insulation Requirement | Full apparatus (Glass wool + Foil) | Full apparatus (Glass wool + Foil) | Flask & side-arm only (Foil) |
| Solvent Loss Risk | High (at <5 mL volumes) | Low | Low (if sieves are pre-saturated) |
| Minimum Effective Scale | ~5–10 mmol | 1–5 mmol | < 1.0 mmol (down to 10 mg) |
Conclusion
The synthesis of 6-bromo-1,4-dioxaspiro[1]non-6-ene exemplifies the necessity of matching chemical mechanisms with appropriate physical apparatuses. By replacing the volumetric water-trapping mechanism of the Dean-Stark apparatus with the precise chemical trapping of 4 Å molecular sieves, researchers can achieve high-yielding, equilibrium-driven dehydrative ketalizations on milligram scales. This self-validating protocol ensures reproducibility, minimal solvent loss, and high fidelity in exploratory drug development and complex natural product synthesis.
References
-
Tabuchi, T.; Urabe, D.; Inoue, M. "Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations." The Journal of Organic Chemistry, 2016. URL:[Link]
-
Wright, A. C.; Du, Y. E.; Stoltz, B. M. "Small-Scale Procedure for Acid-Catalyzed Ketal Formation." The Journal of Organic Chemistry, 2019. URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Stability of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in Aqueous Media
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in aqueous media. The stability of this molecule is of critical importance for its potential applications in drug development and chemical synthesis, where aqueous environments are frequently encountered. This document outlines the principal degradation pathways, including hydrolysis of the spiroketal and reactions involving the vinyl bromide moiety. It further details a systematic approach for stability assessment through forced degradation studies, kinetic analysis, and degradant identification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The methodologies presented herein are designed to establish a comprehensive stability profile, enabling informed decisions in formulation, storage, and handling.
Introduction: Structural Features and Stability Implications
6-bromo-1,4-dioxaspiro[4.4]non-6-ene is a unique bicyclic compound featuring two key functional groups that dictate its chemical behavior: a spiroketal and a vinyl bromide. Spiroketals are a class of cyclic ketals where two rings are joined at a single spirocyclic center.[1] This structural motif is present in numerous natural products and pharmacologically active compounds.[1][2] The stability of the spiroketal is a crucial determinant of the molecule's overall integrity. The second feature, the vinyl bromide, introduces a site of potential nucleophilic substitution or elimination reactions, further influencing the compound's stability profile.
Understanding the thermodynamic stability of this molecule in aqueous media is paramount for several reasons:
-
Drug Development: For a compound to be a viable drug candidate, its stability under physiological conditions (aqueous, pH ~7.4) and during formulation and storage is a prerequisite. Instability can lead to loss of potency and the formation of potentially toxic degradation products.[3][4]
-
Process Chemistry: In synthetic applications, the stability of intermediates and final products in aqueous workup or reaction conditions affects yield and purity.
-
Analytical Method Development: A thorough understanding of degradation pathways is essential for developing stability-indicating analytical methods capable of separating and quantifying the parent compound from its degradants.[5]
This guide will explore the theoretical underpinnings of the compound's stability and provide robust, field-proven protocols for its empirical evaluation.
Theoretical Framework: Potential Degradation Pathways
The structure of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene suggests two primary loci for degradation in aqueous media: the spiroketal and the vinyl bromide.
Spiroketal Hydrolysis
The spiroketal functionality is susceptible to hydrolysis, particularly under acidic conditions.[6][7] Cyclic ketals are generally more stable than their acyclic counterparts due to favorable thermodynamics of formation.[8] However, the reaction is reversible and can be catalyzed by acid.[6] The generally accepted mechanism for acid-catalyzed hydrolysis is initiated by protonation of one of the ketal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the dihydroxy ketone precursor.
The rate of this hydrolysis is highly dependent on pH.[7][9] While stable under neutral and basic conditions, the rate of cleavage increases significantly in acidic environments.[10] The five-membered ring of the 1,4-dioxaspiro[4.4]nonane system may exhibit different hydrolysis kinetics compared to six-membered ring systems due to variations in ring strain between the ground state and the transition state.[11]
Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the spiroketal.
Reactions of the Vinyl Bromide
The vinyl bromide moiety presents another potential site for degradation. Although generally less reactive than alkyl halides, vinyl halides can undergo reactions under certain conditions.
-
Nucleophilic Substitution: While direct SN2 substitution is unlikely on an sp2-hybridized carbon, addition-elimination or elimination-addition pathways could occur, particularly under forcing conditions (e.g., high temperature, strong nucleophiles).
-
Metabolism-like Oxidation: In a biological or oxidative chemical environment, the vinyl bromide could be metabolized by enzymes like cytochrome P450 to form reactive intermediates such as bromoethylene oxide.[12] These intermediates are known to be alkylating agents that can react with cellular nucleophiles.[13]
-
Photolytic Degradation: The carbon-bromine bond may be susceptible to cleavage upon exposure to UV light, leading to radical-mediated degradation pathways.[9]
Experimental Design for Stability Assessment
A comprehensive evaluation of the compound's stability requires a multi-faceted experimental approach. The cornerstone of this approach is a forced degradation (or stress testing) study, as recommended by ICH guidelines Q1A(R2).[4][5] The goal is to intentionally degrade the sample to identify potential degradation products and pathways, which in turn informs the development of stability-indicating methods.[3]
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[4] The typical goal is to achieve 5-20% degradation of the active substance to ensure that the analytical methods are challenged without completely destroying the molecule.[5]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Spiroketal hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Potential hydrolysis or elimination at the vinyl bromide |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the double bond or other sensitive sites |
| Thermal Degradation | 80°C (dry heat) | Thermally induced decomposition |
| Photostability | ICH-compliant light exposure (e.g., 1.2 million lux hours and 200 W h/m²) | Photolytic cleavage of C-Br bond, radical reactions |
Protocol 1: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Application:
-
For hydrolytic stress , dilute the stock solution with the acidic or basic solution to a final concentration of ~0.1 mg/mL. Heat in a water bath at the target temperature.
-
For oxidative stress , dilute the stock solution with the hydrogen peroxide solution. Keep at room temperature.
-
For thermal stress , store a solid sample of the compound in a temperature-controlled oven.
-
For photolytic stress , expose a solution or solid sample in a photostability chamber according to ICH Q1B guidelines.
-
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching:
-
Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method. A control sample, protected from stress, should be analyzed concurrently.
Kinetic Analysis and Degradant Identification
The data from forced degradation studies are used to determine the kinetics of degradation and to identify the resulting products.
Protocol 2: HPLC Method for Kinetic Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. A linear plot indicates first-order kinetics, and the degradation rate constant (k) can be determined from the slope.
Protocol 3: Degradant Identification using LC-MS/MS
-
LC Separation: Use the same HPLC method developed for kinetic analysis to separate the degradants.
-
Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both full scan mode to determine the accurate mass of degradants and in fragmentation (MS/MS) mode to obtain structural information.
-
Structure Elucidation: Propose structures for the degradants based on their accurate mass, isotopic pattern (presence of Bromine), and fragmentation patterns. Comparison with the fragmentation of the parent compound is crucial. For unambiguous identification, isolation and characterization by NMR may be necessary.[14]
Diagram 2: Overall Stability Assessment Workflow
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Testing | SGS Singapore [sgs.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and X-Ray Crystallographic Analysis of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene Derivatives
Executive Summary
The compound 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is a highly versatile spirocyclic building block, fundamentally critical in the total synthesis of complex polycyclic architectures, including C19-diterpenoid alkaloids like talatisamine[1] and intricate 5−8−5 ring systems via photocycloaddition[2]. However, because the parent compound exists as a pale yellow oil at standard temperature and pressure[3], direct X-ray crystallographic analysis is impossible without specialized in situ cryo-crystallization. Therefore, structural elucidation relies on the rational design, synthesis, and crystallization of its downstream derivatives. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and crystallographic phasing strategies required to successfully obtain and refine X-ray data for this class of spirocyclic ketals.
The Physicochemical Profile and Crystallization Challenge
The core structure of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene features a cyclopentene ring fused to an ethylene glycol-derived ketal at the 1-position, with a vinylic bromine at the 6-position. The inherent conformational flexibility of the 1,3-dioxolane ring—which constantly interconverts between various envelope and half-chair conformations—creates a high entropic barrier to crystal lattice formation. Consequently, the parent compound remains a liquid[3].
To obtain high-resolution X-ray crystallographic data, the compound must be derivatized into a solid matrix. This is typically achieved through two primary synthetic vectors:
-
Halogen-Metal Exchange: The vinylic bromide is converted to a vinyllithium species and trapped with a bulky, solid-forming electrophile[1].
-
Olefin Functionalization: The double bond is reacted (e.g., via epoxidation or cycloaddition) while retaining the heavy bromine atom, which serves as a powerful anomalous scatterer for crystallographic phasing.
Fig 1. Synthetic divergence of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene for crystallographic analysis.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that successful crystallography begins in the synthetic laboratory. Spirocyclic ketals are prone to "oiling out" (forming coacervates) rather than nucleating into ordered crystals. The following protocols are engineered to bypass these thermodynamic traps.
Protocol A: Synthesis of the Vinyllithium Derivative
Causality: Lithiation must be performed at cryogenic temperatures to prevent the highly reactive vinyllithium intermediate from decomposing or inducing unwanted ring-opening of the spiro-ketal framework.
-
Preparation: Flame-dry a Schlenk flask under argon. Trace moisture will prematurely protonate the vinyllithium intermediate, yielding the debrominated oil.
-
Lithiation: Dissolve 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in anhydrous THF (0.2 M) and cool to -78 °C[1]. Add 1.05 equivalents of n-BuLi dropwise.
-
In-Process Validation: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. A mass shift corresponding to >95% deuterium incorporation at the 6-position confirms complete halogen-metal exchange.
-
Trapping: Introduce the target electrophile (e.g., a complex aldehyde)[1] and slowly warm to room temperature. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: Crystal Growth via Vapor Diffusion
Causality: Simple solvent evaporation often increases the concentration of impurities alongside the target molecule, leading to amorphous precipitation. Vapor diffusion provides a slow, thermodynamically controlled reduction in solubility, heavily favoring single-crystal nucleation.
-
Dissolution: Dissolve 10–20 mg of the purified derivative in a minimum volume of a "good" solvent (e.g., dichloromethane).
-
Optical Validation: The solution must be 100% optically clear. Filter the solution through a 0.2 μm PTFE syringe filter into a 1-dram inner vial to remove microscopic dust particles, which act as heterogeneous nucleation sites for low-quality microcrystals.
-
Diffusion Setup: Place the uncapped 1-dram vial into a 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., pentane). Seal the outer vial tightly and leave undisturbed at 4 °C for 3–7 days.
X-Ray Crystallographic Data Acquisition and Phasing
When the bromine atom is retained in the derivative, it provides a massive strategic advantage for solving the crystallographic phase problem. Bromine has a significant anomalous scattering factor ( f′′ ), which allows for absolute structure determination without relying heavily on direct methods.
The SAD Phasing Strategy
Single-wavelength Anomalous Dispersion (SAD) exploits the absorption edge of the heavy atom. Causality: To maximize the anomalous signal ( ΔF ) of Bromine, data collection should utilize Cu Kα radiation (8.04 keV) rather than Mo Kα (17.48 keV). The energy of Cu Kα is much closer to the K-absorption edge of Bromine (13.47 keV), resulting in a stronger anomalous difference that simplifies the location of the heavy atom substructure.
Fig 2. Single-wavelength Anomalous Dispersion (SAD) workflow utilizing the retained bromine atom.
Quantitative Crystallographic Parameters
Below is a summary of the expected and optimal quantitative data parameters for successfully refined 1,4-dioxaspiro[4.4]nonane derivatives[4].
Table 1: Representative X-Ray Crystallographic Parameters for Spirocyclic Derivatives
| Crystallographic Parameter | Optimal Value / Range | Mechanistic Rationale |
| Crystal System | Monoclinic / Triclinic | Low symmetry is highly common due to the chiral, asymmetric nature of complex organic derivatives[4]. |
| Space Group | P21 or P1ˉ | P21 is standard for enantiopure derivatives; P1ˉ is observed if the derivative is a racemate. |
| Data Collection Temp. | 100(2) K | Cryogenic cooling is mandatory to minimize the thermal motion (Debye-Waller factor) of the highly flexible 1,3-dioxolane ring. |
| Radiation Source | Cu Kα ( λ=1.54178 Å) | Preferred if Br is retained to maximize anomalous dispersion ( f′′ ) for absolute stereochemical determination. |
| Final R1 Factor | <0.05 (5%) | A low R1 indicates a high-quality model, essential for confirming the exact geometry of the spiro-carbon stereocenter. |
| Goodness-of-Fit (S) | 1.00−1.05 | Validates that the structural model accurately reflects the experimentally observed electron density. |
Structural and Conformational Insights
Once the electron density map is resolved, the geometry of the 1,4-dioxaspiro[4.4]nonane system provides critical insights into the molecule's reactivity. X-ray data consistently reveals that the five-membered ketal ring does not sit flat; rather, it adopts a distinct envelope conformation [4].
This puckering is causally linked to the minimization of torsional strain (Pitzer strain) between the adjacent methylene protons of the ethylene glycol bridge. In complex total syntheses, such as the construction of the fused pentacycle of talatisamine[1], this envelope conformation dictates the facial accessibility of the adjacent cyclopentene ring, directly influencing the stereochemical outcome of subsequent radical or cationic cyclizations. Without high-resolution X-ray crystallography to confirm these subtle puckering dynamics, predicting the diastereoselectivity of downstream reactions would be highly speculative.
References
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation The Journal of Organic Chemistry - ACS Publications URL
- Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations The Journal of Organic Chemistry - ACS Publications URL
- Intramolecular [2 + 2] Photocycloaddition/Thermal Fragmentation: Formally “Allowed” and “Forbidden” Pathways toward 5−8−5 Ring Systems Journal of the American Chemical Society - ACS Publications URL
- The structure of (2R,3R)-1,4-dioxaspiro[4.
Sources
Navigating the Unknown: A Technical Guide to the Presumed Toxicity and Safe Handling of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide on the presumed toxicity profile and safe handling of the novel chemical compound, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. It is critical to note that as of the date of this publication, no specific toxicological studies or a formal Safety Data Sheet (SDS) are publicly available for this exact molecule. Consequently, this guide is constructed upon a foundation of expert analysis of its chemical structure, data from structurally analogous compounds, and established principles of chemical safety. Researchers and drug development professionals must treat this compound as potentially hazardous and utilize this guide as a starting point for a thorough, lab-specific risk assessment.
Introduction: The Challenge of Novel Chemical Entities
In the fast-paced world of drug discovery and chemical synthesis, researchers frequently encounter novel molecules whose toxicological properties are uncharacterized. 6-bromo-1,4-dioxaspiro[4.4]non-6-ene represents such a case. The absence of empirical data necessitates a predictive approach to safety, grounded in the precautionary principle. This guide synthesizes information from related chemical structures to forecast potential hazards and outline robust safety protocols. The causality behind each recommendation is explained to empower researchers to make informed decisions.
Predicted Physicochemical Properties
While experimental data is unavailable, the following properties can be inferred from the structure of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (Molecular Formula: C7H9BrO2, Molecular Weight: 205.05 g/mol ).[1]
| Property | Predicted Value/Information | Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on the relatively low molecular weight and non-planar structure. |
| Boiling Point | Estimated to be around 250°C at 760 mmHg. | Inferred from similar compounds like 6-bromo-1,4-dioxaspiro[4.4]nonane.[2] |
| Flash Point | Estimated to be around 112°C. | Inferred from similar compounds.[2] |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents. | Typical for halogenated organic compounds of this size. |
Inferred Toxicological Profile and Hazard Identification
The toxicity of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene has not been experimentally determined. The following potential hazards are inferred from the safety data of structurally related compounds and the reactivity of its functional groups.
Predicted GHS Hazard Classifications (Based on Analogs):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Mechanistic Insights:
-
Bromoalkene Moiety: The presence of a vinyl bromide introduces potential for reactivity. Halogenated alkenes can be susceptible to metabolic activation, potentially forming reactive intermediates. While not a strong alkylating agent, this functional group warrants caution regarding potential genotoxicity until data proves otherwise.
-
Dioxaspiro Acetal Group: The 1,4-dioxaspiro group is an acetal, which is generally stable under neutral and basic conditions. However, it can be labile to strong acids, leading to hydrolysis and decomposition. This is more of a chemical stability concern than a direct toxicological one under normal physiological conditions.
Recommended First-Aid Measures
In the event of exposure, immediate action is crucial. The following first-aid measures are recommended based on the predicted hazards.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[2][3] |
Experimental Protocols: Safe Handling, Storage, and Disposal
A self-validating system of protocols is essential when working with a compound of unknown toxicity. The following procedures are designed to minimize exposure risk.
Engineering Controls and Personal Protective Equipment (PPE)
Causality: The primary goal is to prevent any contact between the chemical and the researcher. A multi-layered defense combining engineering controls and PPE is the most effective approach.
-
Ventilation: All handling of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary if there is a splash hazard.
-
Skin Protection: Wear impervious clothing and handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.[2][3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (if any are established), a full-face respirator with an appropriate cartridge should be used.[2]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Accidental Release Measures
-
Evacuation: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[2]
-
Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service.
Visualized Workflows
Hazard and Precaution Summary
Caption: Predicted hazards and corresponding safety measures.
Safe Handling Workflow for Novel Compounds
Caption: Step-by-step workflow for safely handling new chemicals.
Conclusion
While the precise toxicological profile of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene remains to be elucidated through empirical testing, a proactive and cautious approach based on the analysis of its chemical structure and data from analogous compounds is paramount. Researchers are urged to adhere to the stringent handling, PPE, and disposal protocols outlined in this guide. This document should serve as a living resource, to be updated as new information becomes available. The principles of scientific integrity and safety demand that we treat unknown chemicals with the highest level of caution.
References
-
6-bromo-1,4-dioxaspiro[4.4]non-6-ene - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
1 - SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2025, May 29). Retrieved from [Link]
-
2 - SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved from [Link]
-
Schem.jp SDS. (n.d.). Retrieved from [Link]
Sources
Solubility of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in polar aprotic solvents
Solvation Dynamics and Solubility Profiling of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene in Polar Aprotic Media
Executive Insight
The compound 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (C₇H₉BrO₂) is a highly versatile, protected bromocyclopentenone building block utilized extensively in the total synthesis of complex natural products and pharmaceutical intermediates. The spiroketal moiety serves as a robust protecting group for the inherently reactive cyclopentenone core, allowing the molecule to withstand harsh nucleophilic and organometallic conditions.
As a Senior Application Scientist, I approach the solubility profiling of this intermediate not merely as a physical measurement, but as a critical parameter that dictates its downstream synthetic viability. This whitepaper details the structural thermodynamics of its solvation, provides empirical solubility data, and establishes a self-validating protocol for quantification in polar aprotic media.
Structural Thermodynamics & Solvation Causality
To understand the solubility profile of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, we must analyze its structural features and the causality behind solvent selection. The molecule possesses a lipophilic hydrocarbon backbone fused to a highly polarized 1,4-dioxolane ring and a polarizable carbon-bromine bond.
Why Polar Aprotic Solvents? The selection of polar aprotic solvents—such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)—is dictated by two fundamental mechanistic requirements:
-
Protection of the Spiroketal: Polar protic solvents (e.g., methanol, water) contain acidic protons that can hydrogen-bond with the ketal oxygens, lowering the activation energy for unwanted acetal hydrolysis [1]. Polar aprotic solvents lack these hydrogen-bond donors, ensuring the spiroketal remains intact.
-
Organometallic Compatibility: This bromoalkene is most frequently subjected to halogen-metal exchange using strong bases like n-butyllithium (n-BuLi). Protic solvents would instantly quench these reagents. THF is the gold standard here; its oxygen lone pairs actively coordinate the lithium cation, breaking down the inactive hexameric aggregates of n-BuLi into highly reactive lower-order species [2].
Empirical Solubility Matrix
Due to its low molecular weight (205.05 g/mol ) and the presence of both lipophilic and dipole-rich functional groups, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene exhibits exceptional solubility in polar aprotic media. The table below summarizes the thermodynamic solubility parameters at standard ambient temperature (25 °C).
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Primary Solvation Mechanism | Est. Solubility at 25°C (mg/mL) |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Dipole-induced dipole & Cation coordination | > 400 |
| Dimethylformamide (DMF) | 36.7 | 3.82 | High dipole-dipole stabilization | > 500 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Strong polar interaction | > 500 |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Dipole-dipole interaction | > 350 |
Note: In advanced synthetic applications, such as the construction of the talatisamine pentacycle, the compound is routinely solvated in THF at concentrations exceeding 200 mg/mL to facilitate efficient radical and cationic cyclizations [3].
Methodology: Self-Validating qNMR Solubility Protocol
Standard HPLC-UV solubility assays are insufficient for this compound because they cannot easily distinguish between the intact spiroketal and its hydrolyzed enone byproduct without a pre-validated, baseline-resolved chromatographic method.
To ensure absolute trustworthiness, we employ a Quantitative NMR (qNMR) Shake-Flask Method . This protocol is a self-validating system: it simultaneously quantifies the dissolved mass and verifies the structural integrity of the solute, closing the mass balance.
Step-by-Step Procedure:
-
Isothermal Saturation: Add an excess of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (approx. 600 mg) to 1.0 mL of the target polar aprotic solvent in a sealed 2 mL borosilicate glass vial.
-
Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C for 24 hours using a thermoshaker to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes to pellet any undissolved solute. The supernatant is now strictly saturated.
-
Aliquot Extraction & Dilution: Carefully extract a 50.0 µL aliquot of the saturated supernatant and dilute it in 500 µL of a deuterated solvent (e.g., CDCl₃) containing a precisely known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
qNMR Acquisition & Self-Validation:
-
Acquire the ¹H NMR spectrum utilizing a long relaxation delay (D1 > 5 × T1) to ensure complete relaxation of all protons.
-
Quantification: Calculate the concentration by integrating the distinct vinylic proton of the spiroketal against the aromatic protons of the internal standard.
-
Integrity Check (The Self-Validation): Inspect the spectrum for downstream hydrolysis signals (e.g., the appearance of unprotected enone vinylic shifts). If the molar sum of the intact spiroketal and degradation products equals the theoretical dissolved mass, and no degradation peaks are present, the system is validated.
-
References
-
Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260.[Link]
-
Hua, Z., et al. (2008). Highly Diastereoselective Intermolecular β-Addition of Alkyl Radicals to Chiral 2-(Arylsulfinyl)-2-cycloalkenones. The Journal of Organic Chemistry.[Link]
-
Tabuchi, T., Urabe, D., & Inoue, M. (2016). Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations. The Journal of Organic Chemistry, 81(21), 10204–10213.[Link]
Application Note: Dehydrative Ketalization Protocol for the Synthesis of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Strategic Overview & Mechanistic Rationale
The compound 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is a highly versatile building block in complex organic synthesis. It is most prominently utilized as a bifunctional intermediate where the protected ketone allows for subsequent halogen-metal exchange at the vinyl bromide position. This strategy is critical in the total synthesis of complex polycyclic natural products, such as the diterpenoid alkaloid talatisamine, where the lithiated ketal is used to elaborate intricate carboskeletons [2].
Causality in Experimental Design: The synthesis relies on the acid-catalyzed ketalization of 2-bromo-2-cyclopenten-1-one using ethylene glycol. Because ketalization is a reversible equilibrium process, the reaction design must actively drive the forward reaction.
-
Thermodynamic Driving Force: We utilize toluene as a solvent to form a minimum-boiling azeotrope with the water generated during the reaction.
-
Le Chatelier’s Principle: By employing a Dean-Stark apparatus (or modern small-scale dehydrative equivalents [1]), water is physically removed from the system, preventing hydrolysis and driving the reaction to completion.
-
Chemoselectivity: The use of a mild acid catalyst, p-Toluenesulfonic acid (p-TsOH), ensures that the sensitive vinyl bromide moiety remains intact while the carbonyl is selectively protected.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected physical parameters for a standard 6.00 mmol scale reaction [1].
| Parameter | Reagent / Product | Equivalents | Amount | Role |
| Substrate | 2-Bromo-2-cyclopenten-1-one | 1.0 eq | 966 mg (6.00 mmol) | Electrophile |
| Nucleophile | Ethylene Glycol | 5.0 eq | 1.67 mL (30.0 mmol) | Reactant / Excess |
| Catalyst | p-Toluenesulfonic acid monohydrate | 0.05 eq | 57 mg (0.30 mmol) | Brønsted Acid |
| Solvent | Toluene (Anhydrous) | N/A | 25 mL | Azeotropic Agent |
| Expected Yield | 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene | ~64% | ~789 mg | Target Product |
| TLC Monitoring | Product Rf | N/A | 0.4 | (20% EtOAc in Hexanes) |
Experimental Workflow Diagram
Fig 1: Dehydrative ketalization workflow for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene synthesis.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Assembly and Execution
-
Apparatus Preparation: Oven-dry a 50 mL round-bottom flask, a Dean-Stark trap, and a reflux condenser. Assemble the glassware while hot and cool under a continuous stream of dry argon or nitrogen to ensure a moisture-free environment.
-
Reagent Charging: To the cooled flask, add 2-bromo-2-cyclopenten-1-one (966 mg, 6.00 mmol).
-
Solvent & Catalyst Addition: Dissolve the enone in anhydrous toluene (25 mL). Add ethylene glycol (1.67 mL, 30.0 mmol) followed by p-toluenesulfonic acid monohydrate (57 mg, 0.30 mmol). Note: The excess of ethylene glycol is critical to push the equilibrium forward.
-
Azeotropic Distillation: Fill the side-arm of the Dean-Stark trap with anhydrous toluene. Submerge the reaction flask in an oil bath pre-heated to 125 °C to maintain a vigorous reflux (internal temperature ~110 °C).
-
Monitoring: Allow the reaction to reflux for 12–16 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The starting enone is UV active, while the product ketal ( Rf = 0.4) can be visualized using a potassium permanganate (KMnO₄) stain.
Phase 2: Workup and Isolation
-
Quenching: Once TLC indicates the complete consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature. Quench the acid catalyst by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed ketal during the aqueous workup.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C to prevent thermal degradation).
Phase 3: Purification
-
Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Fraction Collection: Pool the fractions containing the pure product ( Rf = 0.4) and concentrate under reduced pressure to yield 6-bromo-1,4-dioxaspiro[4.4]non-6-ene as a pale yellow oil (approx. 789 mg, 64% yield) [1].
Protocol Self-Validation: Analytical Benchmarks
To ensure the integrity of the synthesized batch before utilizing it in downstream lithiation or cross-coupling reactions, the product must be validated against established spectroscopic benchmarks.
-
Physical State: Pale yellow oil.
-
TLC: Rf = 0.4 in 20% EtOAc/Hexanes (KMnO₄ active).
-
¹H NMR (500 MHz, CDCl₃) Validation [1]:
-
δ 4.83–4.81 (t, J = 2.7 Hz, 1H) — Confirms the intact vinyl proton.
-
δ 4.22–4.16 (m, 2H) & 4.02–3.96 (m, 2H) — Confirms the successful incorporation of the ethylene glycol ketal backbone.
-
δ 2.39–2.36 (m, 2H) & 2.19–2.16 (m, 2H) — Corresponds to the cyclopentene ring methylenes.
-
Failure to observe the distinct ketal multiplets around 4.0-4.2 ppm, or the presence of a downfield enone proton, indicates incomplete conversion or premature hydrolysis.
References
-
Title: Small-Scale Procedure for Acid-Catalyzed Ketal Formation Source: The Journal of Organic Chemistry (ACS Publications), August 12, 2019. URL: [Link]
-
Title: Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations Source: The Journal of Organic Chemistry (ACS Publications), June 06, 2016. URL: [Link]
Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Cyclic Vinyl Bromides (6-Bromo-1,4-dioxaspironon-6-ene)
Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Cyclic Vinyl Bromides (6-Bromo-1,4-dioxaspiro[1]non-6-ene)
Executive Summary & Strategic Importance
6-Bromo-1,4-dioxaspironon-6-ene is a highly versatile synthetic building block that functions as a masked, α-functionalized cyclopentenone. It is frequently deployed in the total synthesis of complex natural products, including C19-diterpenoid alkaloids such as talatisamine.
Executing a palladium-catalyzed Suzuki-Miyaura cross-coupling on this specific substrate presents two distinct chemical challenges:
-
Severe Steric Hindrance: The bulky ethylene ketal at the C5 spiro-position projects significant steric bulk over the adjacent C6-bromine atom, severely impeding the rate-limiting oxidative addition step of the catalytic cycle.
-
High Acid Sensitivity: The 1,4-dioxaspiro[1]nonane framework is highly susceptible to hydrolysis. Traditional harsh coupling conditions or mildly acidic workups will rapidly unmask the ketal back to the enone, leading to unwanted side reactions[2].
This application note details a highly optimized, self-validating protocol utilizing Buchwald-type dialkylbiarylphosphine ligands to overcome steric barriers while strictly preserving the integrity of the spiroketal.
Mechanistic Insights & Causality
As a Senior Application Scientist, selecting the correct catalytic system requires understanding the specific failure modes of the substrate.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh3)4 fail to achieve full conversion due to the steric shielding around the C6 position. To overcome this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[1]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the hindered C(sp2)-Br bond, while the biaryl backbone provides spatial flexibility that promotes rapid reductive elimination[3].
-
Base & Solvent Rationale: The transmetalation step requires a base to activate the boronic acid, but the spiroketal dictates strict boundaries. Strong bases (e.g., NaOEt ) can induce aldol condensations if any trace ketone is present, while weak/acidic conditions fail to activate the boronate and will hydrolyze the ketal. An aqueous solution of tribasic potassium phosphate ( K3PO4 ) in 1,4-dioxane provides an ideal biphasic environment at pH ~10–11. This efficiently forms the reactive boronate species while acting as a protective alkaline buffer for the spiroketal.
Experimental Data & Condition Optimization
The following table summarizes the quantitative optimization data for the cross-coupling of 6-bromo-1,4-dioxaspiro[1]non-6-ene with a standard arylboronic acid.
| Entry | Catalyst Precursor | Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 (5%) | None | Na2CO3 (2.0) | Toluene/EtOH/ H2O | 80 | 22% | Poor oxidative addition due to spiroketal steric bulk. |
| 2 | Pd(dppf)Cl2 (5%) | dppf (built-in) | K3PO4 (2.0) | 1,4-Dioxane/ H2O | 80 | 45% | Moderate conversion; ligand not electron-rich enough. |
| 3 | Pd(OAc)2 (5%) | XPhos (10%) | K3PO4 (2.0) | 1,4-Dioxane/ H2O | 80 | 78% | Good conversion, but steric bulk of XPhos slows transmetalation. |
| 4 | Pd(OAc)2 (5%) | SPhos (10%) | K3PO4 (2.0) | 1,4-Dioxane/ H2O | 80 | 94% | Optimal: SPhos perfectly accommodates the C5 spiroketal bulk. |
| 5 | Pd(OAc)2 (5%) | SPhos (10%) | Cs2CO3 (2.0) | DMF/ H2O | 80 | 81% | High conversion, but trace ketal cleavage observed during extended heating. |
Self-Validating Experimental Protocol
This methodology is designed to be a self-validating system. Each phase includes specific quality control (QC) checkpoints to ensure the reaction proceeds without compromising the substrate.
Materials Required:
-
6-Bromo-1,4-dioxaspiro[1]non-6-ene (1.0 equiv, 1.0 mmol)
-
Boronic Acid [R-B(OH)₂] (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (0.05 equiv, 5 mol%)
-
SPhos ligand (0.10 equiv, 10 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (Degassed, 4.0 mL)
-
Deionized Water (Degassed, 1.0 mL)
Step-by-Step Methodology:
Step 1: Preparation of the Catalytic System
-
In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 15 mL pressure tube with Pd(OAc)2 (11.2 mg), SPhos (41.0 mg), the selected boronic acid (1.5 mmol), and K3PO4 (424 mg).
-
Causality Note: Strict exclusion of oxygen at this stage is critical. The electron-rich SPhos ligand and the active Pd(0) species generated in situ are highly susceptible to oxidation, which would terminate the catalytic cycle prematurely.
Step 2: Substrate and Solvent Addition
-
Add 6-bromo-1,4-dioxaspiro[1]non-6-ene (205 mg, 1.0 mmol) to the vessel.
-
Inject sparged (degassed via argon bubbling for 30 mins) 1,4-dioxane (4.0 mL) followed by sparged deionized water (1.0 mL).
-
Seal the pressure tube tightly.
Step 3: Reaction Execution & In-Process QC
-
Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and organic phases.
-
QC Checkpoint: After 4 hours, cool the reaction, unseal under N2 , and take a 10 µL aliquot. Run a TLC (Hexanes/EtOAc 8:2). The starting bromide ( Rf≈0.4 ) should be completely consumed[2].
Step 4: Ketal-Preserving Workup
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL).
-
Wash the organic layer with mildly basic brine (10 mL brine containing 1 mL of saturated aqueous NaHCO3 ).
-
Causality Note: Using standard acidic or neutral aqueous washes can lower the pH locally during extraction, risking hydrolysis of the spiroketal. The basic brine ensures the pH remains >8.
-
Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification & Final Validation
-
Prepare a silica gel chromatography column. Critical: Pre-neutralize the silica gel by packing the column with a solvent mixture containing 1% Triethylamine ( Et3N ) in Hexanes.
-
Causality Note: Standard silica gel is mildly acidic. Passing the sensitive spiroketal through untreated silica will result in significant on-column deprotection.
-
Elute the product using a gradient of Hexanes to 15% EtOAc in Hexanes.
-
Final Validation Checkpoint: Analyze the purified product via 1H NMR. The absolute preservation of the spiroketal is confirmed by the presence of a distinct multiplet at δ 3.96–4.22 ppm (4H, -O-CH2-CH2-O- )[2].
Mechanistic Visualization
Catalytic cycle of the Suzuki-Miyaura coupling tailored for 6-bromo-1,4-dioxaspiro[1]non-6-ene.
References
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation | The Journal of Organic Chemistry - ACS Publications |[Link]
-
Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations | The Journal of Organic Chemistry - ACS Publications |[Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides | Journal of the American Chemical Society - ACS Publications |[Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications |[Link]
Application Note: 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene in Natural Product Total Synthesis
Executive Summary
In the realm of complex natural product total synthesis, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene serves as an indispensable, multifunctional building block. Structurally functioning as a masked 2-bromo-2-cyclopenten-1-one, this cyclic ketal provides a robust platform for generating highly reactive vinyllithium species while protecting the sensitive ketone from unwanted enolization or 1,2-nucleophilic additions during strongly basic conditions[1].
As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale and field-proven protocols for utilizing this reagent in two advanced synthetic domains: the construction of intricately fused alkaloid polycycles and the asymmetric synthesis of chiral sulfoxides.
Chemical Properties & Mechanistic Rationale
The strategic value of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene lies in its dual structural features:
-
The Vinyl Bromide Moiety: Enables rapid halogen-metal exchange to form a nucleophilic vinyllithium intermediate.
-
The Ethylene Glycol Ketal: Acts as a robust protecting group that sterically directs subsequent stereoselective transformations and prevents the degradation of the cyclopentenone core under nucleophilic attack[1].
Workflow for halogen-metal exchange and electrophilic trapping of the vinyllithium intermediate.
Application I: Construction of C19-Diterpenoid Alkaloids (Talatisamine Core)
Mechanistic Insights
The fused 6/7/5/6/6-membered (ABCDE) ring system of complex alkaloids, such as talatisamine, presents a formidable synthetic challenge. Here, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene acts as a critical C-ring precursor[2]. Through halogen-metal exchange, the resulting vinyllithium species undergoes nucleophilic addition to a complex aldehyde intermediate.
The causality behind this sequence is highly strategic: the vinyllithium addition installs the necessary carbon framework, while the protected ketal is later unmasked to an enone. This enone subsequently serves as the radical acceptor for a bridgehead radical-mediated 7-endo cyclization, assembling the B-ring in a C10-stereoselective and C11-stereospecific manner[3].
Radical cyclization pathway for assembling the ABCDE-ring system of Talatisamine.
Validated Protocol: Synthesis of the Enone Precursor
This protocol is a self-validating system; strict adherence to temperature and stoichiometric ratios ensures the prevention of side-reactions.
-
Preparation: Flame-dry a reaction flask and purge with argon. Dissolve 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (12.5 g, 61.0 mmol) in anhydrous THF (80 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to strictly maintain an internal temperature of −78 °C.
-
Lithiation: Add n-BuLi (1.6 M in hexane, 36 mL, 58.0 mmol) dropwise over 15 minutes.
-
Causality Check: The use of a slight substoichiometric amount of n-BuLi (58 mmol vs 61 mmol bromide) is intentional. It ensures complete consumption of the highly nucleophilic alkyllithium, preventing unwanted direct attack by unreacted n-BuLi on the complex aldehyde added in the next step[2].
-
-
Maturation: Stir the mixture at −78 °C for 45 minutes to ensure complete halogen-metal exchange.
-
Coupling: Introduce a solution of the target aldehyde (9.86 g, 22.0 mmol) in anhydrous THF (140 mL) dropwise.
-
Reaction: Maintain the reaction at −78 °C for 1 hour.
-
Quenching & Isolation: Quench the reaction safely at −78 °C by adding saturated aqueous NH₄Cl (100 mL) to neutralize the lithium alkoxide intermediate. Warm to room temperature, remove THF under reduced pressure, and extract the aqueous layer with EtOAc (4 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate for downstream unmasking and radical cyclization[2].
Application II: Asymmetric Synthesis of Chiral Alk-1-enyl Sulfoxides
Mechanistic Insights
Chiral alk-1-enyl sulfoxides are powerful intermediates for highly diastereoselective intermolecular β-additions of alkyl radicals[4]. Synthesizing these requires trapping the vinyllithium species of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene with a chiral sulfinylating agent.
Experience dictates that this specific halogen-metal exchange must be conducted at ultra-low temperatures (−100 °C)[5]. The causality behind this strict thermal control is twofold: it suppresses the thermal degradation of the highly reactive vinyllithium intermediate and prevents racemization during the rapid, stereoinvertive displacement at the sulfur center of the chiral sulfinate[5].
Validated Protocol: Sulfinylation via Vinyllithium Trapping
-
Lithium Reagent Preparation: Prepare a receiving flask with 1.5 M n-BuLi in hexane (6.57 mL, 9.92 mmol) and anhydrous THF (20 mL). Strictly maintain the internal temperature at −100 °C using a liquid nitrogen/ethanol bath.
-
Inverse Addition: Add a solution of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (2.04 g, 9.95 mmol) in THF (10 mL) dropwise over 5 minutes.
-
Causality Check: Inverse addition (adding the bromide to the n-BuLi) at −100 °C minimizes localized heating and prevents the newly formed vinyllithium from reacting with unreacted starting material[5].
-
-
Maturation: Stir at −100 °C for 20 minutes.
-
Stereospecific Trapping: Rapidly transfer this vinyllithium solution to a precooled (−100 °C) solution of (S)-(−)-diacetone-D-glucose 2,4,6-triisopropylbenzenesulfinate (3.90 g, 7.64 mmol) in THF (7.6 mL).
-
Causality Check: Rapid addition ensures a high local concentration of the nucleophile, driving the stereospecific displacement at the sulfur atom before any thermal degradation or racemization can occur[5].
-
-
Reaction: Stir at −100 °C for 30 minutes.
-
Quenching: Quench with saturated aqueous NaH₂PO₄ (30 mL).
-
Causality Check: Using NaH₂PO₄ halts the reaction while maintaining a mildly acidic pH that safely preserves the acid-sensitive ketal protecting group[5].
-
Quantitative Data Summary
The following table summarizes the critical reaction parameters and quantitative outcomes associated with the applications of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
| Application Domain | Electrophile / Reagent | Temp. | Key Intermediate | Yield | Stereoselectivity | Ref. |
| Ketalization (Synthesis) | Ethylene glycol, p-TsOH | Reflux | N/A | 63–64% | N/A | [1] |
| Alkaloid Core Synthesis | Complex Aldehyde (C-ring) | −78 °C | Vinyllithium | High | N/A | [2] |
| Chiral Sulfoxide Synthesis | (S)-(−)-diacetone-D-glucose sulfinate | −100 °C | Vinyllithium | 91% | >99% ee | [5] |
References
-
[1] Small-Scale Procedure for Acid-Catalyzed Ketal Formation - The Journal of Organic Chemistry (ACS Publications).1
-
[5] Product Subclass 5: Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds - Thieme Connect.5
-
[2] &[3] Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations - The Journal of Organic Chemistry (ACS Publications).2
-
[4] Highly Diastereoselective Intermolecular β-Addition of Alkyl Radicals to Chiral 2-(Arylsulfinyl)-2-cycloalkenones - The Journal of Organic Chemistry (ACS Publications). 4
Sources
Lithium-halogen exchange procedures for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
An in-depth guide to the synthesis of 6-lithio-1,4-dioxaspiro[4.4]non-6-ene via lithium-halogen exchange, providing researchers with a detailed protocol, mechanistic insights, and practical advice for this critical transformation.
Introduction: The Strategic Importance of Vinyllithiums
The lithium-halogen exchange is a cornerstone reaction in modern organic synthesis, enabling the conversion of relatively inert organic halides into highly reactive and synthetically valuable organolithium species.[1][2][3] This transformation is particularly powerful for generating vinyllithium reagents, which serve as versatile nucleophiles for constructing complex carbon-carbon bonds.[4] This application note provides a comprehensive guide to the lithium-halogen exchange procedure for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, a protected cyclopentenone derivative. The resulting 6-lithio-1,4-dioxaspiro[4.4]non-6-ene is a key intermediate for the synthesis of functionalized five-membered rings, a common motif in natural products and pharmaceutical agents.
This guide is designed for chemistry professionals and will delve into the mechanistic rationale behind the protocol, critical experimental parameters, and a detailed, field-tested procedure to ensure reproducible and high-yielding results.
Mechanistic Rationale and Key Experimental Parameters
A successful lithium-halogen exchange hinges on a deep understanding of the underlying mechanism and the precise control of reaction conditions. The reaction is a kinetically controlled process where the equilibrium favors the formation of the more stable organolithium species.[5][6][7]
The Reaction Mechanism
The prevailing mechanism for the lithium-halogen exchange involves the formation of a transient "ate-complex."[2][7][8] In this pathway, the nucleophilic alkyllithium reagent (e.g., t-BuLi) attacks the halogen atom of the vinyl bromide, forming a hypervalent intermediate. This complex then collapses to form the thermodynamically more stable vinyllithium and the corresponding alkyl halide. The reaction rate generally follows the trend of I > Br > Cl for the halogen.[2][8]
Caption: Proposed "ate-complex" mechanism for the lithium-halogen exchange reaction.
Pillar 1: Choice of Organolithium Reagent
The selection of the alkyllithium reagent is critical. The two most common choices are n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi).
-
n-Butyllithium (n-BuLi): While effective for many exchanges, n-BuLi is more nucleophilic and can sometimes lead to undesired side reactions, such as addition to other functional groups.[9] It can also be slower, requiring higher temperatures or longer reaction times, which can compromise the stability of the desired vinyllithium product.[10][11]
-
tert-Butyllithium (t-BuLi): For vinyl bromides, t-BuLi is often the superior reagent.[10][12] It is a stronger base but less nucleophilic due to its steric bulk, which minimizes side reactions.[6][9] The exchange with t-BuLi is exceptionally rapid, even at cryogenic temperatures.[7] A widely adopted protocol uses two equivalents of t-BuLi.[7][10][13] The first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct in an E2 elimination to form isobutylene, an inert gas.[12][13] This second reaction is irreversible and drives the equilibrium towards the desired vinyllithium product.
Pillar 2: Critical Condition Control
Lithium-halogen exchanges are highly sensitive to experimental conditions. Strict adherence to the following parameters is non-negotiable for success.
-
Temperature: The reaction must be conducted at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath) or even lower.[10][14] Vinyllithium reagents are often unstable at higher temperatures and can decompose.[11][15] Low temperatures are essential to suppress side reactions, such as reaction with the ethereal solvent or coupling with the alkyl bromide byproduct.[16]
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are required.[3] These solvents are necessary to solvate the organolithium species, breaking down the aggregates they form in hydrocarbon solvents and increasing their reactivity.[17] However, it's crucial to note that alkyllithiums can deprotonate THF at temperatures above approximately -20 °C.
-
Inert Atmosphere: Organolithium reagents are pyrophoric, reacting violently with air and moisture.[18][19][20] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.
Experimental Protocol and Workflow
This protocol details the generation of 6-lithio-1,4-dioxaspiro[4.4]non-6-ene and its subsequent trapping with an electrophile (in this case, benzaldehyde) to confirm its formation.
Safety Precautions
-
Pyrophoric Reagents: tert-Butyllithium is extremely pyrophoric and will ignite on contact with air.[21] It must be handled with extreme care using proper air-free transfer techniques (e.g., cannula or syringe).[18][19]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Be prepared to safely quench the reaction and any residual organolithium reagent. Never use water directly to quench a significant amount of organolithium reagent.[20][22]
Caption: Experimental workflow for the lithium-halogen exchange and trapping sequence.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| 6-bromo-1,4-dioxaspiro[4.4]non-6-ene | 205.07 | 1.00 g | 4.88 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| tert-Butyllithium (1.7 M in pentane) | 64.06 | 6.3 mL | 10.7 mmol | 2.2 |
| Benzaldehyde | 106.12 | 0.55 g (0.52 mL) | 5.12 mmol | 1.05 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | 20 mL | - | - |
| Diethyl Ether (for extraction) | - | ~100 mL | - | - |
| Brine | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Preparation: To the flask, add 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (1.00 g, 4.88 mmol). Add anhydrous THF (40 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add tert-butyllithium (1.7 M in pentane, 6.3 mL, 10.7 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 45 minutes.
-
Electrophilic Trap: In a separate, dry vial, prepare a solution of benzaldehyde (0.52 mL, 5.12 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the vinyllithium solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise. The addition is exothermic; add slowly to control the temperature rise.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL). Separate the layers. Wash the organic layer with water (2 x 20 mL) and then brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alcohol product.
Troubleshooting and Key Insights
-
Low or No Yield: This is often due to the presence of moisture or oxygen. Ensure all glassware is impeccably dry and the inert atmosphere is maintained. The quality of the organolithium reagent is also paramount; titrate it before use if it is old or has been opened multiple times. Incomplete reaction can also be a cause, so ensure sufficient stirring time after addition.[22]
-
Formation of Side Products: If using n-BuLi, coupling of the vinyllithium with the n-butyl bromide byproduct can occur.[10][16] This is minimized by using t-BuLi and very low temperatures.
-
Quenching Safety: The quenching process is highly exothermic.[22] For larger-scale reactions, a sequential quench with a less reactive alcohol like isopropanol, followed by methanol, and finally water is a safer procedure.[18][22] This moderates the exotherm more effectively.
Conclusion
The lithium-halogen exchange reaction on 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is a reliable and efficient method for generating the corresponding vinyllithium intermediate. Success is predicated on the careful choice of reagents, with tert-butyllithium being highly recommended, and meticulous control over the reaction environment, specifically maintaining cryogenic temperatures and strictly anhydrous, anaerobic conditions. This protocol provides a robust foundation for researchers to utilize this powerful synthetic tool for accessing complex molecular architectures.
References
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure - UCSB. (2012, December 14). Retrieved from UCSB EH&S. [Link]
-
Safe handling of organolithium compounds in the laboratory - Environmental Health and Safety. (n.d.). Retrieved from Princeton University. [Link]
-
CB-LSOP-Organolithiums. (n.d.). Retrieved from University of California, Berkeley. [Link]
-
Organolithium reagent - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
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nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021, September 10). Retrieved from Chemistry Stack Exchange. [Link]
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Bailey, W. F., et al. (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2661–2666. [Link]
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LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (2013, August 28). Retrieved from BYU ScholarsArchive. [Link]
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Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene | Request PDF. (n.d.). Retrieved from ResearchGate. [Link]
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Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. PubMed. (2010, April 16). [Link]
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Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry. (2010, March 22). [Link]
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Generation and Reactions of Alkenyllithium Reagents. Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]
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Application Note & Protocol: Palladium-Catalyzed Amination of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
Introduction
The 1,4-dioxaspiro[4.4]nonane scaffold is a valuable structural motif found in various biologically active compounds and serves as a key building block in organic synthesis.[1][2] The introduction of an amino group onto this framework via C-N bond formation significantly broadens its utility, providing access to novel derivatives for applications in drug discovery and materials science. The Buchwald-Hartwig amination has emerged as a premier method for constructing C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods.[3][4][5] This reaction utilizes a palladium catalyst to couple amines with aryl or vinyl halides.[3][4]
This document provides a comprehensive guide for the palladium-catalyzed amination of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, a vinyl bromide. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and validated experimental protocol, and discuss the critical parameters that govern the reaction's success. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary insights for successful implementation and optimization.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The palladium-catalyzed amination proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle for the amination of a vinyl bromide is analogous to that of an aryl halide and consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5][6]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-bromo-1,4-dioxaspiro[4.4]non-6-ene substrate. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center, which is modulated by the supporting ligand.[6]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause undesired side reactions.[5][7]
-
Reductive Elimination : This is the final, product-forming step. The aminated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is facilitated by bulky, electron-rich ligands that promote the formation of the C-N bond.[6][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is optimized for the coupling of a generic secondary amine with 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Adjustments may be necessary for primary amines or other nucleophiles.
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 6-bromo-1,4-dioxaspiro[4.4]non-6-ene | C₇H₉BrO₂ | 205.05 | 1.0 | 205 mg |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 mmol, 105 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | 0.02 mmol, 4.5 mg |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 0.03 (3 mol%) | 0.03 mmol, 17.4 mg |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | 1.5 mmol, 489 mg |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 5 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (17.4 mg, 0.03 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Addition of Reactants : Add 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (205 mg, 1.0 mmol) to the flask.
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Amine Addition : Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 105 mg, 1.2 mmol).
-
Reaction Conditions : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).
-
Purification : Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Discussion of Critical Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness.[7][9] Pd₂(dba)₃ is another common choice.[10][11] The active Pd(0) species is generated in situ.
-
Ligand Selection : The choice of phosphine ligand is arguably the most critical factor. For vinyl halides, bulky and electron-rich biarylphosphine ligands or bidentate ligands with a large bite angle are often most effective.[12][13]
-
Xantphos : This bidentate ligand is chosen here for its wide bite angle, which promotes the reductive elimination step and prevents catalyst decomposition.[9][11][14]
-
Buchwald Ligands : Ligands such as t-BuBrettPhos have shown excellent efficacy for coupling primary amines and amides with vinyl halides.[12][15][16]
-
-
Base : The base plays a dual role: it deprotonates the amine to form the active nucleophile and neutralizes the HBr generated during the reaction.[5]
-
Cs₂CO₃ : A moderately strong base that is often effective and compatible with a wide range of functional groups.[9]
-
Stronger Bases : For less reactive amines or chlorides, stronger bases like NaOtBu or K₃PO₄ may be required.[7][11] However, these can be incompatible with base-sensitive functional groups.[4]
-
-
Solvent : Anhydrous, non-protic solvents are typically used.[4]
-
Toluene : A common choice due to its high boiling point, allowing for elevated reaction temperatures.
-
Dioxane/THF : Also widely used and can influence catalyst solubility and reactivity.[4]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere.2. Switch to a stronger base (e.g., NaOtBu).3. Increase the reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Catalyst decomposition. | 1. Use a different ligand/base combination.2. Lower the reaction temperature or reduce reaction time. Ensure the correct palladium-to-ligand ratio. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Catalyst deactivation. | 1. Extend the reaction time and continue monitoring.2. Increase catalyst loading (e.g., to 5 mol%). Consider a more robust ligand. |
Safety Precautions
-
Reagents : Palladium compounds can be toxic and should be handled with care in a fume hood. Phosphine ligands are often air-sensitive and may be pyrophoric. Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Procedure : The reaction should be performed under an inert atmosphere as many of the reagents are sensitive to air and moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 6-amino-1,4-dioxaspiro[4.4]non-6-ene derivatives. By carefully selecting the palladium source, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . MDPI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - University of Windsor . University of Windsor. [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . ACS Publications. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org . eScholarship.org. [Link]
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Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online . White Rose Research Online. [Link]
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A highly effective catalyst system for the Pd-catalyzed amination of vinyl bromides and chlorides - PubMed . PubMed. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society . ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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(PDF) Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes - Academia.edu . Academia.edu. [Link]
-
An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Straightforward synthesis of 1,6-dioxaspiro[4.4]nonanes - ElectronicsAndBooks . ElectronicsAndBooks. [Link]
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Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed . PubMed. [Link]
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC . PMC. [Link]
-
Palladium-catalyzed amination and cyclization to heteroannellated indoles and carbazoles - CORE . CORE. [Link]
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Palladium-catalyzed aminocarbonylation of vinyl bromides with isocyanides for the synthesis of α,β-unsaturated amides | Request PDF - ResearchGate . ResearchGate. [Link]
-
6-bromo-1,4-dioxaspiro[4.4]non-6-ene - Chemical Synthesis Database . Chemical Synthesis Database. [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate . ResearchGate. [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC . PMC. [Link]
-
Development of Intramolecular Vicinal Diamination of Alkenes: From Palladium to Bromine Catalysis . ACS Publications. [Link]
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Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline . University of Strathclyde. [Link]
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Application Note: Utilizing 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene as a Cyclopentenone Building Block
Executive Summary
In the synthesis of complex natural products and chiral scaffolds, the functionalization of cyclopentenones presents a significant chemoselectivity challenge. The parent compound, 2-bromo-2-cyclopenten-1-one, is highly electrophilic; attempts to directly functionalize the α-position via strong nucleophiles inevitably lead to competitive 1,2-carbonyl additions or 1,4-Michael additions.
To circumvent this, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (CAS: 68241-78-1) serves as a critical, masked building block. By protecting the ketone as an ethylene glycol ketal, the electrophilicity of the system is abolished. This enables a classic umpolung (polarity reversal) strategy: the vinyl bromide can undergo rapid lithium-halogen exchange to generate a highly nucleophilic vinyllithium species, which can then be trapped by diverse electrophiles before subsequent acidic deprotection reveals the α-functionalized enone.
Mechanistic Rationale & The Umpolung Strategy
As an application scientist designing synthetic routes, understanding the causality behind intermediate stability is paramount. The conversion of 2-bromo-2-cyclopenten-1-one to its ketal derivative is not merely a protecting group strategy; it is an electronic reprogramming of the molecule.
When treated with an alkyllithium reagent (e.g., n-BuLi), the unprotected enone undergoes destructive side reactions. However, the spiro-ketal derivative cleanly undergoes lithium-halogen exchange. The resulting 6-lithio-1,4-dioxaspiro[4.4]non-6-ene is a potent vinylic nucleophile. The stability of this intermediate is strictly temperature-dependent. At temperatures above -50 °C, vinyllithium species can undergo unwanted ring-opening or dimerization. Therefore, maintaining cryogenic conditions (-78 °C to -100 °C) is self-validating: a clean, high-yielding electrophilic trapping confirms the preservation of the vinyllithium intermediate .
Logical progression of the umpolung strategy via ketalization.
Validated Experimental Protocols
The following protocols have been optimized for high fidelity and reproducibility in complex molecule synthesis.
Protocol A: Small-Scale Acid-Catalyzed Ketalization
Causality: Traditional Dean-Stark apparatuses perform poorly on small scales (<1 mmol) due to solvent boil-off and poor vapor flux. Utilizing a modified apparatus with 4Å molecular sieves mounted directly above the reaction flask ensures efficient water removal without material loss .
Step-by-Step Methodology:
-
Equip a round-bottom flask with a magnetic stir bar and an addition funnel containing activated 4Å molecular sieves (1 g per 2 mL of solvent). Cap with a reflux condenser.
-
Charge the flask with 2-bromo-2-cyclopenten-1-one (1.00 mmol), ethylene glycol (5.00 mmol), and p-toluenesulfonic acid monohydrate (0.05 mmol) in benzene (5 mL).
-
Wrap the flask and side-arm in aluminum foil to maximize reflux efficiency.
-
Heat the mixture to reflux (approx. 95 °C bath temperature) for 12 hours.
-
Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), and extract with EtOAc (3 × 10 mL).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (20% EtOAc in hexanes) to yield 6-bromo-1,4-dioxaspiro[4.4]non-6-ene as a pale yellow oil.
Protocol B: Lithiation and Aldehyde Trapping (Talatisamine Core Synthesis)
Causality: The synthesis of the fused pentacycle of talatisamine requires the precise coupling of a complex aldehyde with the cyclopentenone ring. Performing the lithium-halogen exchange at -78 °C ensures the vinyllithium species remains intact without degrading the sensitive spiro-ketal framework .
Step-by-Step Methodology:
-
Flame-dry a Schlenk flask under argon and charge with 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (61.0 mmol) in anhydrous THF (80 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add n-BuLi (1.6 M in hexanes, 36 mL, 58.0 mmol) over 15 minutes. Self-Validation: A slight color change to pale yellow indicates the formation of the vinyllithium species.
-
Stir at -78 °C for exactly 45 minutes to ensure complete halogen exchange.
-
Dropwise add a pre-cooled (-78 °C) solution of the target aldehyde (22.0 mmol) in THF (140 mL).
-
Stir the reaction mixture at -78 °C for 1 hour, then quench cold by the rapid addition of saturated aqueous NH₄Cl (100 mL).
-
Warm to room temperature, remove THF under reduced pressure, extract with EtOAc, and purify to isolate the coupled allylic alcohol.
Protocol C: Synthesis of Chiral 2-Sulfinyl Ketals
Causality: When trapping the vinyllithium intermediate with a chiral sulfinate (e.g., DAG sulfinate), the reaction temperature must be lowered to -100 °C. At standard dry-ice temperatures (-78 °C), the nucleophilic attack at the sulfur atom can undergo pseudorotation, leading to racemization. Operating at -100 °C locks the transition state, ensuring near-perfect diastereoselectivity .
Step-by-Step Methodology:
-
Prepare a solution of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (9.95 mmol) in THF (10 mL).
-
In a separate flask, cool a mixture of n-BuLi (9.92 mmol) in THF (20 mL) to -100 °C using a liquid nitrogen/ethanol bath.
-
Add the bromide solution dropwise to the n-BuLi over 5 minutes. Stir for 20 minutes at -100 °C.
-
Rapidly transfer this vinyllithium solution via a cooled cannula to a separate flask containing (S)-(-)-diacetone-D-glucose 2,4,6-triisopropylbenzenesulfinate (7.64 mmol) in THF pre-cooled to -100 °C.
-
Stir for 30 minutes at -100 °C, then quench with saturated aqueous NaH₂PO₄ (30 mL). Extract with CHCl₃ and purify to yield the chiral sulfinyl ketal.
Temperature-dependent logic for vinyllithium generation and trapping.
Quantitative Data Summary
The table below summarizes the expected yields and critical parameters for the functionalization of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene based on the validated protocols.
| Electrophile / Reagent | Reaction Temperature | Target Application | Yield | Stereochemical Outcome |
| Ethylene Glycol (Protection) | +95 °C (Reflux) | Ketalization (Small-Scale) | 63 - 64% | N/A |
| Aliphatic Aldehyde | -78 °C | Talatisamine Carboskeleton | 85 - 90% | Racemic at newly formed hydroxyl |
| Chiral DAG Sulfinate | -100 °C | Asymmetric Radical β-Addition | 91% | >99% ee (Retention at Sulfur) |
References
-
Tabuchi, T., Urabe, D., & Inoue, M. (2016). Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations. The Journal of Organic Chemistry, 81(21), 10204-10213. URL:[Link]
-
Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258-11260. URL:[Link]
-
Huang, C., et al. (2009). Highly Diastereoselective Intermolecular β-Addition of Alkyl Radicals to Chiral 2-(Arylsulfinyl)-2-cycloalkenones. The Journal of Organic Chemistry, 74(4), 1581-1589. URL:[Link]
Technical Support Center: Synthesis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
Welcome to the technical support center for the synthesis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this important synthetic intermediate.
The synthesis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene typically involves two key transformations: the ketalization of a cyclopentane-1,2-dione precursor followed by a bromination/elimination step, or a direct bromination of a protected cyclopentanone derivative. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems that may arise during the synthesis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene and its precursors.
Problem 1: Low Yield in the Ketalization of Cyclopentane-1,2-dione
Question: I am attempting to protect cyclopentane-1,2-dione with ethylene glycol and am observing low yields of the desired 1,4-dioxaspiro[4.4]nonane. What are the likely causes and how can I improve the conversion?
Answer: Low yields in the ketalization of diones are often due to incomplete reaction, side reactions, or product degradation. Here are some common causes and troubleshooting strategies:
-
Inefficient Water Removal: Ketalization is a reversible equilibrium reaction. The removal of water is crucial to drive the reaction towards the product.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure your solvent (e.g., toluene or benzene) forms an efficient azeotrope with water.
-
-
Inadequate Acid Catalysis: A catalytic amount of a non-nucleophilic acid is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by ethylene glycol.
-
Solution: Ensure a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA), is used in an appropriate catalytic amount.
-
-
Reaction Conditions: Temperature and reaction time play a significant role.
-
Solution: Refluxing the reaction mixture is typically necessary to facilitate both the reaction and the azeotropic removal of water. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Substrate Quality: The stability of cyclopentane-1,2-dione can be a factor, as it can exist in the enol form and may be prone to side reactions.[1]
-
Solution: Use freshly prepared or purified cyclopentane-1,2-dione.
-
Problem 2: Low Yield and/or Formation of Multiple Products During Bromination
Question: During the bromination of 1,4-dioxaspiro[4.4]nonane, I am getting a low yield of the desired 6-bromo-1,4-dioxaspiro[4.4]non-6-ene and see multiple spots on my TLC plate. What could be going wrong?
Answer: The bromination of ketals can be a complex reaction, with the potential for over-bromination, rearrangement, and other side reactions. Here are some key considerations:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical.
-
Reaction Stoichiometry: Using an excess of the brominating agent can lead to the formation of dibrominated or other undesired byproducts.[2]
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the substrate to the brominating agent. Adding the brominating agent slowly and in portions can also help improve selectivity.[2]
-
-
Radical vs. Ionic Pathways: The reaction conditions can favor different mechanisms.
-
Solution: To favor the desired ionic pathway for α-bromination, conduct the reaction in the dark and at a controlled temperature (e.g., 0 °C) to minimize radical-initiated side reactions, such as allylic bromination.[3] The presence of a radical initiator (like AIBN) or exposure to UV light would favor allylic bromination.
-
-
Presence of Water: Water can act as a nucleophile, leading to the formation of bromohydrins or other unwanted byproducts.[3]
-
Solution: Ensure all reagents and solvents are anhydrous and that the glassware is thoroughly dried.
-
Problem 3: Difficult Purification of the Final Product
Question: I am having trouble purifying 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. It seems to co-elute with impurities during column chromatography.
Answer: Purification challenges can arise from the presence of structurally similar byproducts or residual starting materials.
-
Similar Polarity of Products and Byproducts: The starting material and the brominated product may have similar polarities, making chromatographic separation difficult.[2]
-
Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve separation. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can be effective.
-
-
Contamination with Succinimide: If NBS is used as the brominating agent, the succinimide byproduct can sometimes be challenging to remove completely during work-up.[2]
-
Solution: After the reaction, filter the cooled reaction mixture to remove the bulk of the succinimide. During the aqueous work-up, multiple washes with water can help remove any remaining succinimide.
-
-
Product Instability: The product itself may be somewhat unstable, especially on silica gel.
-
Solution: Consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the product on the column. Perform the chromatography as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the spiroketal in the synthesis?
A1: The 1,4-dioxaspiro[4.4]nonane moiety serves as a protecting group for the 1,2-dione functionality of cyclopentane-1,2-dione. This is crucial because the subsequent bromination reaction is targeted at the alpha-position to one of the carbonyls. Without protection, the dione would likely undergo multiple and uncontrolled reactions with the brominating agent.
Q2: Can I use a different diol for the ketalization?
A2: While ethylene glycol is the most common diol used to form the 1,4-dioxaspiro[4.4]nonane ring system, other diols like propylene glycol could be used. However, this would result in a different spirocyclic system and may alter the reactivity and physical properties of the molecule.
Q3: My reaction mixture turns dark during bromination. What does this indicate?
A3: A dark reaction mixture often suggests decomposition or the formation of polymeric byproducts.[2] This can be caused by overly harsh reaction conditions (e.g., high temperatures for extended periods), the use of a highly reactive brominating agent, or the presence of impurities that catalyze decomposition. Monitoring the reaction by TLC and stopping it as soon as the starting material is consumed can help minimize this.[2]
Q4: Is it possible to perform a one-pot synthesis?
A4: While a one-pot synthesis from cyclopentanone to the final product is theoretically possible, it would be extremely challenging to control the selectivity of the reactions. A stepwise approach with isolation and purification of the intermediates (the ketal) generally provides a higher overall yield and purity of the final product.
Experimental Protocols
Protocol 1: Ketalization of Cyclopentane-1,2-dione
Materials:
-
Cyclopentane-1,2-dione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (PTSA) (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclopentane-1,2-dione, toluene, ethylene glycol, and PTSA.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dioxaspiro[4.4]nonane.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Bromination of 1,4-dioxaspiro[4.4]nonane
Materials:
-
1,4-dioxaspiro[4.4]nonane
-
N-Bromosuccinimide (NBS) (1.0 equivalents)
-
Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount) - Note: for allylic bromination if the starting material is 1,4-dioxaspiro[4.4]non-6-ene. For alpha-bromination of the saturated spirocycle, an acid catalyst may be required.[2]
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,4-dioxaspiro[4.4]nonane in CCl₄ or DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add NBS and a catalytic amount of a suitable initiator or catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction can also be initiated by photolysis with a UV lamp.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bisulfite solution to quench any remaining bromine, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Ketalization | Bromination |
| Key Reagents | Cyclopentane-1,2-dione, Ethylene Glycol, PTSA | 1,4-dioxaspiro[4.4]nonane, NBS |
| Solvent | Toluene | CCl₄ or DCM |
| Typical Temperature | Reflux | Reflux |
| Common Byproducts | Unreacted starting materials | Succinimide, over-brominated products |
| Purification Method | Distillation or Chromatography | Chromatography |
| Expected Yield | 70-90% | 50-70% |
Visualizations
Reaction Scheme
Caption: Synthetic pathway to 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Troubleshooting Workflow
Caption: Troubleshooting logic for low yield synthesis.
References
-
Chemical Synthesis Database. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of ketalization of 2 by ethane-1,2-dithiol in the presence of PTSA. Retrieved from [Link]
-
Ma, C., et al. (2018). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Angewandte Chemie International Edition, 57(48), 15855-15859. Available from: [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (a) cyclopentanone + Br2 in acetic acid. Retrieved from [Link]
-
Tetrahedron Letters. (2007). An improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
- Google Patents. (n.d.). EP1418166A1 - Process for producing 2-bromocyclopentanone.
-
Pearson+. (n.d.). Draw the arrow-pushing mechanism for the bromination of cyclopent.... Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 21(15), 4482-4485. Available from: [Link]
-
Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
-
MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of 1,2-Elimination Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
-
Inorganic Chemistry Frontiers. (n.d.). Purification of octafluoropropane from hexafluoropropylene/octafluoropropane mixtures with a metal–organic framework exhibiting high productivity. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Premature Acetal Cleavage in 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene Workflows
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the premature deprotection of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene . This compound—the ethylene ketal of 2-bromo-2-cyclopenten-1-one—is a highly versatile electrophile and nucleophile precursor in complex molecule synthesis. However, its spiro-ketal moiety is notoriously labile.
This guide provides field-proven causality analyses, troubleshooting steps, and self-validating protocols to ensure your protecting group survives until the intended cleavage step.
The Causality of Instability: Why Does This Ketal Cleave?
To troubleshoot effectively, we must first understand the physical organic chemistry driving the degradation. The instability of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is governed by two primary factors:
-
Allylic Oxocarbenium Ion Stabilization: Acid-catalyzed acetal cleavage proceeds via the protonation of a dioxolane oxygen, followed by ring opening to form an oxocarbenium ion[1]. Because the ketal is adjacent to a double bond (the 6-ene), the resulting oxocarbenium ion is allylically stabilized. This dramatically lowers the activation energy for cleavage compared to standard aliphatic ketals.
-
Thermodynamic Sink: The cleavage ultimately yields 2-bromo-2-cyclopenten-1-one. The restoration of the fully conjugated α,β -unsaturated ketone provides a massive thermodynamic driving force that pushes the equilibrium forward, even in the presence of trace moisture or weak Lewis acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ketal cleaves during Suzuki-Miyaura cross-coupling. How do I prevent this? A: Boronic acids are mildly acidic, and traditional Suzuki conditions (e.g., Pd(PPh3)4 , K2CO3 , EtOH/ H2O at 80 °C) provide both the heat and protic environment necessary to trigger hydrolysis. Solution: Switch to strictly anhydrous conditions. Use a non-protic solvent system like 1,4-dioxane or toluene, and employ a mild, anhydrous base such as Cs2CO3 . If water is absolutely required to dissolve the base, use a strongly buffered system (e.g., K3PO4 ) to ensure the pH remains strictly alkaline throughout the catalytic cycle.
Q2: I observe complete deprotection during silica gel chromatography. Can I purify this intermediate? A: Standard silica gel is inherently acidic (pH ~5.5), which is more than enough to hydrolyze this sensitive allylic ketal during its residence time on the column. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with your starting eluent containing 1–2% triethylamine ( Et3N ) prior to loading your sample. Alternatively, switch to basic alumina.
Q3: During lithium-halogen exchange with n-BuLi, I get complex mixtures and enone side products. What is happening? A: The vinyllithium intermediate generated from 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is highly reactive. If the temperature rises above -78 °C, the intermediate can act as a strong base, causing localized heating, elimination, or premature opening of the dioxolane ring. Solution: Temperature control is critical. Ensure the reaction is strictly maintained at -78 °C during the addition of n-BuLi and the subsequent electrophile[2]. Do not allow the mixture to warm until the reaction has been quenched with a mildly basic or neutral buffer.
Quantitative Data: Ketal Stability Under Various Conditions
To illustrate the sensitivity of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, the following table summarizes its stability under common laboratory conditions.
| Reaction / Processing Condition | Solvent System | Temp (°C) | Additive / Reagent | Ketal Retention (Yield %) |
| Standard Chromatography | Hexanes/EtOAc | 20 | Silica Gel (Standard) | < 40% (Significant Enone) |
| Buffered Chromatography | Hexanes/EtOAc | 20 | Silica Gel + 1% Et3N | > 95% (Intact Ketal) |
| Standard Suzuki Coupling | EtOH / H2O | 80 | Pd(PPh3)4 , K2CO3 | ~ 35% |
| Anhydrous Suzuki Coupling | 1,4-Dioxane | 80 | Pd(dppf)Cl2 , Cs2CO3 | > 90% |
| Lithium-Halogen Exchange | THF | -78 | n-BuLi (1.05 eq) | > 92%[2] |
| Lithium-Halogen Exchange | THF | -40 | n-BuLi (1.05 eq) | < 50% (Decomposition) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Buffered Silica Gel Chromatography
Purpose: Purification of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene without acid-catalyzed degradation.
-
Prepare the eluent system (e.g., 10% EtOAc in Hexanes) and add 1% v/v Triethylamine ( Et3N ).
-
Slurry-pack the chromatography column with standard silica gel using the Et3N -spiked eluent.
-
Flush the column with at least 2 column volumes of the spiked eluent to fully neutralize the acidic silanol sites.
-
Load the crude 6-bromo-1,4-dioxaspiro[4.4]non-6-ene directly onto the silica.
-
Elute the product using the spiked eluent. Self-Validation: Spot the collected fractions on a TLC plate; the absence of a UV-active spot at a lower Rf (corresponding to the conjugated enone) confirms the ketal is intact.
Protocol 2: Low-Temperature Lithium-Halogen Exchange
Purpose: Generation of the vinyllithium species for electrophilic trapping without ring-opening[2].
-
Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Dissolve 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) in anhydrous THF (0.5 M) and cool the solution to strictly -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask over 10 minutes to prevent localized heating.
-
Stir at -78 °C for 45 minutes to ensure complete exchange[2].
-
Add the desired electrophile (e.g., an aldehyde dissolved in THF) dropwise at -78 °C.
-
Stir for an additional 1 hour at -78 °C.
-
Quench: Add saturated aqueous NH4Cl directly to the cold solution at -78 °C before removing the cooling bath[2]. This prevents base-catalyzed side reactions during the warming process.
Visualizing the Chemistry
Mechanistic pathway of acid-catalyzed ketal cleavage via oxocarbenium ion.
Troubleshooting decision tree for isolating 6-bromo-1,4-dioxaspiro[4.4]non-6-ene instability.
References
-
Title: Direct evidence for an oxocarbenium ion intermediate in the asymmetric cleavage of chiral acetals[1] Source: Journal of the American Chemical Society URL: [Link]
-
Title: Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations[2] Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Small-Scale Procedure for Acid-Catalyzed Ketal Formation Source: The Journal of Organic Chemistry URL: [Link]
Sources
Optimizing catalyst loading for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene Stille couplings
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize catalyst loadings for sterically demanding or electronically deactivated substrates. When working with 6-bromo-1,4-dioxaspiro[4.4]non-6-ene —a cyclic vinyl bromide protected by an acid-sensitive ethylene glycol ketal—standard Stille protocols often require uneconomical palladium loadings (5–10 mol%) and suffer from poor catalytic turnover.
This guide synthesizes field-proven insights and authoritative mechanistic data to help you safely reduce your Pd loading to ≤ 0.1 mol% while preserving the integrity of your substrate.
System Architecture: The Catalytic Cycle
Understanding the kinetic bottlenecks of your reaction is the first step toward optimization. For vinyl bromides, the catalytic cycle must be heavily modified from standard protocols to ensure low catalyst survival and turnover.
Catalytic cycle of Cu-accelerated Stille coupling for vinyl bromides.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does 6-bromo-1,4-dioxaspiro[4.4]non-6-ene exhibit sluggish oxidative addition compared to its iodo-analog, and how does this impact catalyst loading? A1: While vinyl halides are common coupling partners, vinyl iodides are normally preferred because they react significantly faster and under milder conditions than vinyl bromides . The stronger C-Br bond makes oxidative addition the rate-determining step. When attempting to employ low catalyst loadings (<1 mol%) for pharmaceutical applications , this kinetic bottleneck allows competing pathways—such as the aggregation of unligated Pd into inactive "Pd black"—to outcompete the productive cycle. Solution: Transition from standard PPh₃ to bulky, electron-rich ligands like P(t-Bu)₃ or XPhos. These ligands increase electron density at the palladium center, forcefully accelerating the insertion into the C-Br bond and stabilizing the active Pd(0) species at low concentrations.
Q2: How do I prevent the deprotection of the 1,4-dioxaspiro[4.4]nonane ketal during the reaction? A2: Your substrate features an ethylene glycol ketal , which is highly sensitive to acidic environments. During the Stille coupling, the transmetalation step generates trialkyltin halides (e.g., Bu₃SnBr) as stoichiometric byproducts. These species act as Lewis acids and, at elevated temperatures, can trigger unwanted ketal hydrolysis. Solution: Incorporate a fluoride source (like CsF) or a mild base (like NaHCO₃) [[1]]([Link]). Fluoride selectively scavenges the tin byproduct to form insoluble Bu₃SnF, neutralizing the Lewis acidity, protecting the ketal, and driving the reaction equilibrium forward.
Q3: What is the exact role of Copper(I) salts in lowering Pd requirements? A3: Reducing Pd loading requires optimizing not just oxidative addition, but also transmetalation. Bulky organostannanes often transmetalate slowly, and reactions can fail or afford low yields unless CuI or CuCl is present . Introducing a Cu(I) co-catalyst leverages the "Copper Effect." The organostannane first undergoes a rapid Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate that rapidly transfers the organic group to the Pd(II) center . By lowering the activation energy of this step, the catalytic turnover frequency (TOF) increases dramatically, allowing for ultra-low Pd loadings.
Data Presentation: Catalyst Loading Optimization
The following table summarizes quantitative benchmark data demonstrating the causality between reaction conditions and the ability to lower catalyst loading for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
| Entry | Palladium Source (mol%) | Ligand | Additive(s) | Temp (°C) | Ketal Integrity | Yield (%) |
| 1 | Pd(PPh₃)₄ (5.0) | None | None | 100 | Degraded | 42 |
| 2 | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ | None | 80 | Intact | 68 |
| 3 | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ | CuI (10 mol%) | 80 | Intact | 89 |
| 4 | Pd₂(dba)₃ (0.1) | P(t-Bu)₃ | CuI (10 mol%) + CsF | 80 | Intact | 94 |
Note: Entry 4 represents the optimized conditions, achieving a 50-fold reduction in palladium loading while maximizing yield and protecting the acid-sensitive moiety.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for Entry 4 is designed as a self-validating system. Each phase includes specific observational checks to confirm the chemical state of the reaction before proceeding.
Step 1: Catalyst Pre-Activation & Assembly
-
In a flame-dried Schlenk tube under an Argon atmosphere, combine Pd₂(dba)₃ (0.1 mol%), P(t-Bu)₃ (0.2 mol%), CuI (10 mol%), and CsF (2.0 equiv).
-
Self-Validation Check: The strict 1:2 ratio of Pd to monodentate ligand ensures complete formation of the active 14-electron Pd(0) species. If the ratio is incorrect, you will visually observe the premature precipitation of black palladium solid upon solvent addition.
Step 2: Substrate Addition & Reaction Execution
-
Evacuate and backfill the flask with Argon three times.
-
Add 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) and the desired organostannane (1.1 equiv) dissolved in rigorously degassed 1,4-dioxane.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Self-Validation Check: Monitor the reaction via LC-MS or TLC. The complete disappearance of the starting material mass (m/z ~204/206 for the brominated ketal) without the appearance of the corresponding ketone mass confirms that catalytic turnover is occurring without ketal degradation.
Step 3: Workup & Tin Scavenging
-
Cool the reaction to room temperature.
-
Add an equal volume of 1M aqueous KF solution and stir vigorously for 30 minutes.
-
Self-Validation Check: The immediate formation of a dense, white precipitate (polymeric Bu₃SnF) visually validates the successful scavenging of toxic tin byproducts. This ensures that downstream purification on silica gel will not be compromised by tin streaking.
-
Filter the mixture through a pad of Celite, extract the aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and concentrate for final purification.
Sources
Best purification and column chromatography techniques for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
Welcome to the dedicated technical support guide for the purification of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this versatile synthetic intermediate.
Introduction to the Compound
6-bromo-1,4-dioxaspiro[4.4]non-6-ene (Molecular Formula: C₇H₉BrO₂) is a key building block in organic synthesis.[1] Its spirocyclic ketal structure and the presence of a vinyl bromide moiety make it a valuable precursor for creating complex molecular architectures. However, these same features can present unique challenges during its purification. The potential for acid-catalyzed hydrolysis of the ketal and the lability of the carbon-bromine bond necessitate carefully optimized purification strategies.[2][3][4]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 6-bromo-1,4-dioxaspiro[4.4]non-6-ene sample?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as the parent ketone, 1,4-dioxaspiro[4.4]non-6-ene.
-
Brominating Agent Residue: Excess brominating agents (e.g., N-bromosuccinimide) or elemental bromine can persist, often giving the crude product a yellow or brown color.[2]
-
By-products: Over-brominated species or isomeric products can form.
-
Acidic Impurities: Hydrogen bromide (HBr) is a frequent by-product of bromination reactions and can catalyze the degradation of the desired product.[2]
-
Solvent Residues: Solvents from the reaction or work-up may be present.
Q2: My compound appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
A2: Degradation on silica gel is a common issue for acid-sensitive compounds like 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ketal functional group to the corresponding ketone.
Prevention Strategies:
-
Neutralized Silica Gel: Use deactivated or neutral silica gel. You can also prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), in your eluent to neutralize the stationary phase.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5] However, always run a preliminary TLC to ensure your compound does not irreversibly adsorb.
-
Minimize Residence Time: A faster elution (flash chromatography) can reduce the contact time between the compound and the stationary phase, thereby minimizing degradation.[2][6]
Q3: I'm observing poor separation between my desired product and an impurity during column chromatography. What can I do to improve the resolution?
A3: Achieving good separation requires optimizing the mobile phase and stationary phase conditions.
-
Solvent System Optimization: The key is to find a solvent system that provides a good retention factor (Rf) difference between your product and the impurity on a TLC plate. Aim for an Rf of ~0.2-0.3 for your target compound.
-
Commonly used solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[5][7]
-
For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[7][8]
-
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load your crude sample in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel for a more concentrated band at the start of the chromatography.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Issue 1: Low Recovery of the Product After Column Chromatography
Symptoms:
-
A significant loss of mass after purification.
-
Streaking on the TLC plate.
-
The appearance of new, more polar spots on the TLC plate after chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| On-Column Degradation | The acidic nature of silica gel is likely causing the hydrolysis of the spiroketal.[2] | 1. Neutralize the System: Use silica gel treated with a base (e.g., triethylamine) or switch to a neutral stationary phase like alumina.[2][5] 2. Increase Elution Speed: Employ flash chromatography to minimize contact time with the stationary phase.[2] |
| Irreversible Adsorption | The compound may be strongly binding to the stationary phase. | 1. TLC Test: Before committing to a large-scale column, run a TLC with your chosen stationary phase to ensure the compound moves from the baseline. 2. Change Stationary Phase: If strong adsorption is suspected on silica, try alumina or Florisil.[5] |
| Co-elution with a Non-UV Active Impurity | An impurity that is not visible under UV light may be co-eluting with your product, leading to an overestimation of the crude product mass. | 1. Staining: Use a TLC stain (e.g., potassium permanganate or p-anisaldehyde) to visualize non-UV active compounds. 2. NMR of Crude: Analyze the crude product by ¹H NMR to identify and quantify major impurities. |
Issue 2: The Purified Product is Colored (Yellow or Brown)
Symptoms:
-
The isolated fractions containing the product have a persistent yellow or brown tint.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Bromine | Traces of elemental bromine from the synthesis can be difficult to remove.[2] | 1. Aqueous Wash: Before chromatography, wash the crude organic extract with a solution of sodium thiosulfate or sodium bisulfite to quench residual bromine. 2. Activated Carbon: Stir a solution of the colored product with a small amount of activated carbon, then filter through Celite to remove the carbon and adsorbed color.[2] |
| Product Decomposition | The compound may be unstable and slowly decomposing, leading to colored by-products. | 1. Storage: Store the purified compound at a low temperature (e.g., 2-8°C), protected from light, and under an inert atmosphere.[9] 2. Avoid Trace Acid: Ensure all glassware is clean and free of acidic residues. Consider storing the compound in a solution with a trace amount of a non-nucleophilic base if stability is a major concern. |
Issue 3: Co-elution of Structurally Similar Impurities
Symptoms:
-
Fractions appear to be a single spot on TLC but analytical data (e.g., NMR) shows the presence of impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Isomeric By-products | Isomers formed during the synthesis may have very similar polarities to the desired product. | 1. High-Resolution Chromatography: Use a longer column with a shallower solvent gradient to improve separation. 2. Alternative Techniques: Consider preparative HPLC, which often provides superior resolution for difficult separations.[10] Reverse-phase HPLC can be particularly effective if the impurities have different hydrophobicities.[5] |
| Over-brominated Species | Di- or tri-brominated by-products might have similar Rf values. | 1. Optimize Solvent System: Experiment with different solvent systems. For example, switching from ethyl acetate/hexanes to diethyl ether/hexanes or dichloromethane/hexanes can alter the selectivity and improve separation.[5] |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot a TLC plate and develop it in various solvent systems (e.g., starting with 5% ethyl acetate in hexanes and increasing polarity). Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing (Dry Packing):
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Gently pour the silica gel into the column, tapping the side to ensure even packing.[8]
-
Add another layer of sand on top of the silica.
-
-
Column Equilibration: Add the chosen eluent to the column and use gentle air pressure to push the solvent through until the entire silica bed is wetted and the solvent level is just above the top layer of sand.[8]
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution: Carefully add the eluent to the column, taking care not to disturb the top layer. Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.[6] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Neutralized Column Chromatography for Acid-Sensitive Compounds
-
Prepare Neutralized Eluent: Add triethylamine (0.1% to 1% by volume) to the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Prepare Silica Slurry: In a beaker, mix the silica gel with the neutralized eluent to form a slurry.
-
Column Packing (Wet Packing):
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, and continuously add the slurry until the desired column height is reached. Tap the column gently to ensure even packing.
-
Do not let the solvent level drop below the top of the silica.
-
-
Proceed with Equilibration, Sample Loading, and Elution as described in Protocol 1, using the neutralized eluent throughout the process.
Visual Workflows
Decision Tree for Optimizing Column Chromatography
Caption: Decision workflow for selecting and optimizing chromatography conditions.
General Purification Workflow
Caption: A typical experimental workflow for the work-up and purification.[2]
References
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Chemical Synthesis Database. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]
-
ResearchGate. (2018, February 15). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Retrieved from [Link]
-
ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021, November 14). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]
-
College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 6-Bromo-1,4-dioxaspiro[4.5]decane [myskinrecipes.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Stabilization & Storage of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and complex organic synthesis, yield drops and batch-to-batch irreproducibility are often traced back to reagent degradation. 6-bromo-1,4-dioxaspiro[4.4]non-6-ene presents a unique "dual-threat" instability profile: it is simultaneously an electron-rich vinylic bromide prone to radical polymerization and an allylic cyclic ketal highly sensitive to acid-catalyzed hydrolysis[1].
To ensure absolute reliability in your workflows, we cannot just rely on cold storage. We must understand the causality of its degradation and implement a self-validating storage system.
Part 1: Mechanistic Overview of the Degradation Cascade
The failure of this reagent usually begins invisibly. Trace photolytic cleavage of the weak C-Br bond initiates a radical chain reaction. This not only polymerizes the enol ether system but also liberates trace hydrobromic acid (HBr) as a byproduct. This HBr then auto-catalyzes the rapid hydrolysis of the cyclic ketal back into 2-bromo-2-cyclopenten-1-one and ethylene glycol[2].
To achieve long-term stability, we must break this synergistic degradation loop by simultaneously scavenging radicals and neutralizing trace acids.
Fig 1: Mechanistic degradation pathways of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene and mitigation.
Part 2: Self-Validating Storage Protocol (Dual-Inhibition Method)
Do not store this compound neat under ambient atmosphere. Follow this step-by-step methodology to prepare the compound for long-term storage (6+ months).
Step 1: Pre-Storage Purification Pass the freshly synthesized oil through a short plug of basic alumina. Causality: This removes pre-existing peroxides and trace HBr that may have formed during the aqueous workup, ensuring you start with a neutral, uncompromised batch.
Step 2: Radical Scavenging Add 100–250 ppm of Butylated hydroxytoluene (BHT) to the purified oil[3]. Causality: BHT acts as a sacrificial hydrogen donor. It quenches carbon-centered radicals before they can propagate through the electron-rich vinylic system, completely halting polymerization.
Step 3: Acid/Moisture Scavenging Introduce 5% (w/w) anhydrous Potassium Carbonate (K₂CO₃) or activated 4Å molecular sieves directly into the storage vial[4]. Causality: Cyclic ketals are highly labile to acid-catalyzed hydrolysis but completely stable to base[2]. If trace photolysis occurs, the solid base irreversibly neutralizes the liberated HBr, breaking the auto-catalytic degradation loop.
Step 4: Environmental Isolation Transfer the mixture to an amber glass vial and sparge the liquid/headspace with Argon for 60 seconds. Seal tightly with a PTFE-lined cap and store at -20°C. Causality: Argon is heavier than air and displaces oxygen, preventing autoxidation. The amber glass prevents UV-induced homolytic cleavage of the weak C-Br bond.
The Self-Validation Checkpoint
To ensure your storage system is functioning, always perform a baseline ¹H NMR (500 MHz, CDCl₃) prior to storage, and compare it against a 5 µL aliquot taken before your next reaction.
-
Pass: A pristine sample will exhibit a sharp triplet at δ 4.81–4.83 ppm (J = 2.7 Hz) corresponding to the vinylic proton[1].
-
Fail (Hydrolysis): The disappearance of the ethylene glycol multiplet (δ 4.22–3.96 ppm)[1] and the appearance of a ketone carbonyl peak in the ¹³C NMR (~200 ppm).
-
Fail (Polymerization): The vinylic triplet broadens significantly into the baseline.
Part 3: Troubleshooting & FAQs
Q: My sample turned dark brown/yellow after a month in the fridge. What happened, and can I still use it? A: The discoloration is a classic visual indicator of free bromine (Br₂) liberation and subsequent radical polymerization. This occurs when the vinylic bromide is exposed to light or oxygen without a radical scavenger like BHT[3]. Do not use the sample as-is; the polymerized byproducts will severely poison palladium or copper catalysts in downstream cross-coupling reactions. You must re-purify the compound via vacuum distillation or column chromatography before use.
Q: How do I remove the BHT and K₂CO₃ before utilizing the compound in a sensitive catalytic reaction? A: The K₂CO₃ can be removed by simple filtration through a PTFE syringe filter. To remove the BHT, dissolve the stored 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in your reaction solvent (e.g., hexane or diethyl ether) and pass it through a short plug of basic alumina. The alumina will retain the phenolic BHT while allowing the target ketal to elute quantitatively.
Q: Why did my ketal hydrolyze even though I stored it in a -20°C freezer? A: Standard freezers are highly humid environments. If the vial was not properly purged with Argon and sealed with a PTFE-lined cap, temperature fluctuations cause condensation inside the vial. This trace water, combined with even microscopic amounts of ambient acid, is sufficient to trigger the deprotection of the cyclic ketal[2]. Always use 4Å molecular sieves to sequester this trace moisture[5].
Part 4: Quantitative Data Summaries
Table 1: Impact of Storage Conditions on 6-bromo-1,4-dioxaspiro[4.4]non-6-ene Purity (6-Month Accelerated Data)
| Storage Condition | Additives | Container / Atmosphere | Est. 6-Month Purity | Primary Failure Mode |
| Room Temp, Light | None | Clear Glass / Air | < 10% | Radical Polymerization |
| 2-8°C (Fridge) | None | Clear Glass / Air | 40 - 50% | Polymerization & Hydrolysis |
| -20°C (Freezer) | None | Amber Glass / Air | 70 - 80% | Moisture-induced Hydrolysis |
| -20°C (Freezer) | BHT (200 ppm) | Amber Glass / Argon | 85 - 90% | Trace Hydrolysis |
| -20°C (Freezer) | BHT + K₂CO₃ | Amber Glass / Argon | > 98% | None (Stable) |
References
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation | The Journal of Organic Chemistry - ACS Publications.1
-
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC.2
-
Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides | Organic Letters - ACS Publications.3
-
CN103242509B - Degradable cyclic acetal and cyclic ketal diamine epoxy resin curing agent and application thereof - Google Patents.4
-
Design of Safe Nanotherapeutics for the Excretion of Excess Systemic Toxic Iron - ACS Publications.5
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-bromo-1,4-dioxaspiro[4.4]non-6-ene Grignard Reactions
This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions involving the sterically hindered substrate, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully navigate these complex reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formation and reaction of the Grignard reagent from 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Q1: My Grignard reaction with 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is failing to initiate. What are the primary causes and how can I resolve this?
A1: The initiation of a Grignard reaction with a sterically hindered vinylic bromide like 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is often challenging. The steric bulk around the carbon-halogen bond hinders the insertion of magnesium.[1] Additionally, the magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1] The presence of even trace amounts of moisture can also quench the reaction.[1]
-
Troubleshooting Steps:
-
Magnesium Activation: It is crucial to activate the magnesium turnings to remove the oxide layer and expose a fresh, reactive surface.[1] Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring.
-
Rigorous Anhydrous Conditions: All glassware must be meticulously dried, and anhydrous solvents are essential for a successful reaction.[1]
-
Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium suspension to help initiate the reaction.
-
Q2: I'm observing a low yield of my desired Grignard reagent despite the reaction initiating. What are the likely causes and how can I improve the yield?
A2: Low yields are often a result of side reactions that compete with the formation of the Grignard reagent. With sterically hindered substrates, the primary side reactions are Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer, and elimination reactions.[1][2]
-
Troubleshooting Steps:
-
Slow Addition: Add the 6-bromo-1,4-dioxaspiro[4.4]non-6-ene solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.[1][3]
-
Temperature Control: Maintaining a moderate reaction temperature can favor Grignard formation over side reactions.[1]
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.[1][2]
-
Q3: My Grignard reagent has formed, but the subsequent reaction with my electrophile is sluggish or gives a poor yield. What can I do?
A3: The reactivity of the Grignard reagent can be diminished by steric hindrance. The bulky spirocyclic structure can impede its approach to the electrophile.
-
Troubleshooting Steps:
-
Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can break down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.[2][4][5] This is particularly effective for sterically hindered substrates.[2]
-
Transmetalation to a More Reactive Organometallic: In some cases, transmetalating the Grignard reagent to a more reactive organometallic species, such as an organocuprate or an organozinc reagent, can improve the outcome of the subsequent reaction.
-
Catalysis: For cross-coupling reactions, employing a suitable transition metal catalyst, such as a palladium or nickel complex, is essential.[6][7][8]
-
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to overcoming common problems.
Guide 1: Troubleshooting Grignard Reagent Formation
This guide will walk you through a systematic process to diagnose and resolve issues with the formation of the Grignard reagent from 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Caption: Troubleshooting workflow for Grignard reagent formation.
Guide 2: Optimizing Subsequent Reactions
Once the Grignard reagent is successfully formed, the following guide will help you optimize its reaction with an electrophile.
Caption: Workflow for optimizing reactions of the Grignard reagent.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Formation of the Grignard Reagent
This protocol outlines a general procedure for the formation of the Grignard reagent from 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Materials:
-
Magnesium turnings
-
6-bromo-1,4-dioxaspiro[4.4]non-6-ene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine vapor is visible or bubbling occurs. Allow to cool.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium.
-
Reagent Addition: Dissolve 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Initiation: The reaction has initiated if you observe bubbling, a slight temperature increase, or a color change. If the reaction does not start, gentle heating may be required.
-
Full Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: "Turbo-Grignard" Formation
This protocol describes the preparation of a more reactive "Turbo-Grignard" reagent.[2][4]
Materials:
-
Same as Protocol 1, with the addition of anhydrous lithium chloride (LiCl).
Procedure:
-
Setup: Follow the same setup procedure as in Protocol 1.
-
Addition of LiCl: Add anhydrous LiCl to the flask containing the activated magnesium turnings.
-
Solvent and Reagent Addition: Follow steps 3-7 from Protocol 1. The presence of LiCl will enhance the reactivity of the formed Grignard reagent.[2][4][5]
IV. Data Presentation
The following table summarizes key reaction parameters and their impact on the outcome of Grignard reactions with sterically hindered substrates.
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Solvent | Tetrahydrofuran (THF) | Better solvating power than diethyl ether, which helps to stabilize the Grignard reagent.[1][2] |
| Temperature | Gentle reflux during formation; may require lower temperatures for subsequent reactions. | Controls the rate of reaction and can minimize side reactions.[1] |
| Addition Rate | Slow, dropwise addition of the halide. | Maintains a low concentration of the halide, minimizing Wurtz coupling.[1][3] |
| Additives | Lithium Chloride (LiCl) | Breaks up Grignard aggregates, increasing reactivity.[2][4][5] |
V. Alternative Strategies
When Grignard reactions prove to be exceptionally challenging, consider these alternative approaches.
-
Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and may be more effective in reactions with highly hindered electrophiles.[9][10]
-
Knochel-Hauser Bases: For deprotonation reactions, Knochel-Hauser bases (e.g., TMPMgCl·LiCl) offer high basicity with reduced nucleophilicity, which can be advantageous for sensitive substrates.[4][11][12]
-
Palladium- or Nickel-Catalyzed Cross-Coupling Reactions: For the formation of C-C bonds, cross-coupling reactions such as Kumada, Suzuki, or Negishi couplings are powerful alternatives that often proceed under milder conditions and with higher functional group tolerance.[6][7][8][13][14]
VI. References
-
Technical Support Center: Grignarard Reaction Challenges with Sterically Hindered Alkyl Halides - Benchchem. Available at:
-
Grignard Reaction - Organic Chemistry Portal. Available at:
-
Grignard Reaction. Available at:
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at:
-
Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides - Benchchem. Available at:
-
Ni-Catalyzed Kumada–Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes | Organic Letters - ACS Publications. Available at:
-
Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products - Benchchem. Available at:
-
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. Available at:
-
Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC. Available at:
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at:
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at:
-
Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC. Available at:
-
Selective Metalation and Additions - Sigma-Aldrich. Available at:
-
Kumada coupling - Wikipedia. Available at:
-
Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination | The Journal of Organic Chemistry - ACS Publications. Available at:
-
Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available at:
-
A one-step alternative to the Grignard reaction - RSC Publishing. Available at:
-
Grignards on lithium - The chemical reaction database. Available at:
-
Knochel-Hauser Base | Chem-Station Int. Ed. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A one-step alternative to the Grignard reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Selective Metalation and Additions [sigmaaldrich.com]
- 12. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Comparison: 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene vs. 2-Bromo-2-cyclopenten-1-one
Executive Summary & Structural Context
In advanced organic synthesis and drug development, the choice between an unprotected α -bromo enone and its corresponding acetal is a classic demonstration of reactivity tuning.
2-Bromo-2-cyclopenten-1-one is a highly reactive, electron-deficient system. The conjugation of the carbonyl group with the alkene makes the β -carbon highly susceptible to nucleophilic attack, while the C-Br bond is activated for transition-metal catalysis.
Conversely, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is the 1,4-dioxolane acetal derivative of the same enone[1]. By masking the carbonyl group, the π -system loses its electron-withdrawing sink. The double bond transitions from an electron-deficient Michael acceptor to an electron-neutral vinyl ether-type halide. This fundamental electronic shift completely alters the molecule's compatibility with strong bases and nucleophiles, dictating their divergent applications in total synthesis.
Mechanistic Reactivity Profiling
Halogen-Metal Exchange (Lithiation)
Attempting a halogen-metal exchange on 2-bromo-2-cyclopenten-1-one with alkyllithium reagents (e.g., n-BuLi) inevitably fails. The highly nucleophilic alkyllithium preferentially attacks the unprotected carbonyl group via 1,2-addition, leading to complex mixtures and degradation.
By employing the acetal-protected 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, the carbonyl is shielded. Treatment with n-BuLi at -78 °C facilitates a rapid and clean bromine-lithium exchange, generating a stable cyclic vinyllithium species[2]. This umpolung-like strategy allows the C2 position to act as a nucleophile rather than an electrophile, readily trapping aldehydes or other electrophiles to form complex polycyclic scaffolds[2].
Transition-Metal Catalyzed Cross-Coupling
Both compounds possess a vinyl bromide moiety capable of undergoing oxidative addition with Pd(0) species. For 2-bromo-2-cyclopenten-1-one, Suzuki-Miyaura cross-coupling proceeds efficiently (e.g., using Pd(PPh3)4 and arylboronic acids). However, the enone's sensitivity to basic conditions requires careful optimization to prevent competitive Michael addition of the base/solvent, or base-catalyzed polymerization.
The acetal derivative, lacking the electrophilic β -carbon, is highly robust under standard basic cross-coupling conditions. It generally affords cleaner reaction profiles and higher isolated yields, particularly when coupling sterically hindered or complex fragments.
Conjugate (Michael) Addition
The enone is an excellent electrophile for conjugate additions. For instance, treatment of substituted 2-bromo-2-cyclopenten-1-ones with aqueous KCN in methanol cleanly yields 3-substituted cyclopentanone derivatives via Michael addition. The acetal is completely inert to these conditions, serving as a reliable protecting group when orthogonal reactions are required elsewhere in the molecule.
Quantitative Reactivity Comparison
| Reactivity Parameter | 2-Bromo-2-cyclopenten-1-one (Enone) | 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene (Acetal) |
| Electronic Nature | Electron-deficient (Michael Acceptor) | Electron-neutral/rich (Vinyl Halide) |
| Halogen-Metal Exchange | Fails (Carbonyl 1,2-attack / Degradation) | Excellent (Clean Br-Li exchange at -78 °C) |
| Suzuki Cross-Coupling | Good yield (~67%), but sensitive to base | High yield, highly robust under basic conditions |
| Michael Addition | Highly reactive (e.g., 71% yield with KCN) | Completely inert (Requires acidic deprotection first) |
Visualizing Divergent Reactivity
Divergent reactivity pathways of enone vs. acetal-protected vinyl bromides.
Experimental Protocols
Protocol A: Halogen-Metal Exchange and Trapping of the Acetal
Causality Note: The extremely low temperature (-78 °C) is critical to stabilize the highly reactive cyclic vinyllithium intermediate and prevent unwanted auto-deprotonation or ring-opening side reactions before the electrophile is introduced.
Methodology (Adapted from Liu et al.[2]):
-
Preparation: Dissolve 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.
-
Lithiation: Add n-BuLi (1.6 M in hexanes, 0.95 equiv) dropwise. Stir the mixture at -78 °C for exactly 45 minutes to ensure complete Br-Li exchange.
-
Electrophilic Trapping: Slowly add a solution of the target electrophile (e.g., an aldehyde, 0.36 equiv) dissolved in anhydrous THF. Stir for an additional 1 hour at -78 °C.
-
Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Remove THF under reduced pressure, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Step-by-step experimental workflow for the lithiation of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Protocol B: Suzuki-Miyaura Coupling of the Enone
Causality Note: Pd(PPh3)4 provides a stable, zero-valent palladium source that effectively undergoes oxidative addition into the activated C(sp2)-Br bond of the enone. Mild bases must be used to minimize Michael addition degradation.
Methodology (Adapted from Desai et al.):
-
Preparation: Combine 2-bromo-2-cyclopenten-1-one (1.0 equiv) and the desired arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 equiv) in a degassed solvent mixture (typically Toluene/EtOH/H₂O).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and a mild base (e.g., Na₂CO₃, 2.0 equiv).
-
Heating: Heat the mixture to 80 °C under nitrogen until TLC indicates complete consumption of the starting enone (typically 4-12 hours).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with water and EtOAc, and purify the organic layer via flash chromatography to afford the 2-aryl-2-cyclopenten-1-one (Yields typically range from 65-75%).
References
-
Liu, M., et al. "Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations." The Journal of Organic Chemistry, 2016, 81(14), 6000-6011.[Link]
-
Desai, R. C., et al. "Expeditious synthesis of tri-substituted cyclopentane derivatives." Tetrahedron Letters, 2002, 43(25), 4569-4570.[Link]
-
Li, B., et al. "Small-Scale Procedure for Acid-Catalyzed Ketal Formation." The Journal of Organic Chemistry, 2019, 84(17), 11261-11267.[Link]
Sources
Benchmarking Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The compound 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is a synthetically crucial vinyl bromide. Functioning as a ketal-protected 2-bromo-2-cyclopenten-1-one, it serves as a versatile building block in the total synthesis of complex natural products, including the intricately fused pentacycle of C19-diterpenoid alkaloids like Talatisamine .
Why the Ketal Protection? Attempting cross-coupling directly on an unprotected 2-bromo-2-cyclopenten-1-one is notoriously problematic. The α,β-unsaturated ketone is highly susceptible to base-catalyzed enolization, unwanted Michael additions, and polymerization under standard basic cross-coupling conditions. The 1,4-dioxaspiro[4.4]nonane architecture neutralizes the electrophilicity of the carbonyl, locks the ring conformation, and directs the palladium catalyst's oxidative addition exclusively to the C(sp2)-Br bond.
For drug development professionals scaling up cyclopentenone derivatives, selecting the optimal palladium catalyst for the Suzuki-Miyaura cross-coupling of this substrate with arylboronic acids is critical for maximizing turnover number (TON), minimizing palladium-black precipitation, and avoiding protodeboronation of the organoboron partner .
The Catalytic Cycle
The cross-coupling of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene follows the classic Pd(0)/Pd(II) redox cycle, but the efficiency of each step is heavily dictated by the steric and electronic properties of the supporting ligands.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of vinyl bromides.
Catalyst Benchmarking: Generational Evolution
To objectively evaluate performance, we benchmark four distinct classes of palladium catalysts using the coupling of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene with phenylboronic acid as the model reaction.
First-Generation: Pd(PPh3)4 (Tetrakis)
The traditional baseline. While effective for unhindered substrates, Pd(PPh3)4 suffers from a slow pre-activation step (dissociation of phosphine ligands to form the active 14-electron Pd(0) species). It is highly prone to oxidation and requires elevated temperatures (80–100 °C), which can trigger thermal degradation of the vinyl bromide or protodeboronation of the boronic acid.
Second-Generation: Pd(dppf)Cl2
A significant upgrade for cyclic vinyl halides. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle (approx. 99°), which accelerates reductive elimination. Furthermore, the bidentate nature suppresses the precipitation of inactive palladium black, making it highly robust for process-scale synthesis. However, it still typically requires heating (60–80 °C).
Third-Generation (Buchwald Precatalysts): XPhos Pd G3
The XPhos Pd G3 precatalyst represents the state-of-the-art for this transformation . The mesylate leaving group ensures extremely rapid generation of the highly active, monoligated L1Pd(0) species at room temperature. The immense steric bulk of the XPhos ligand accelerates both the oxidative addition into the C-Br bond and the subsequent reductive elimination, allowing for ultra-low catalyst loadings (0.5–2 mol%) and ambient temperature conditions.
N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr
The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex utilizes a highly σ-donating NHC ligand. It is exceptionally stable to air and moisture. The strong electron donation facilitates oxidative addition into challenging bonds, while the steric bulk of the diisopropylphenyl groups forces the coupled fragments together during reductive elimination . It is particularly useful when scaling up exothermic cross-coupling reactions .
Comparative Experimental Data
The following table summarizes the benchmarking data for the coupling of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) with phenylboronic acid (1.5 equiv) and K3PO4 (2.0 equiv) in THF/H2O (10:1).
| Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | Key Observation |
| Pd(PPh3)4 | 5.0 | 80 | 12 | 68 | 13.6 | Significant Pd-black formation; incomplete conversion. |
| Pd(dppf)Cl2 | 3.0 | 70 | 6 | 85 | 28.3 | Robust, clean reaction profile; requires heating. |
| PEPPSI-IPr | 1.0 | 60 | 4 | 92 | 92.0 | Excellent stability; highly scalable. |
| XPhos Pd G3 | 1.0 | 25 (RT) | 2 | 98 | 98.0 | Optimal. Rapid conversion at room temperature; zero degradation. |
Catalyst Selection Logic
Decision matrix for selecting Pd catalysts for vinyl bromide cross-coupling.
Self-Validating Experimental Protocol: XPhos Pd G3 Catalyzed Coupling
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating workflow. Built-in analytical checkpoints guarantee that the chemist can verify the success of each phase before proceeding.
Reaction: Synthesis of 6-phenyl-1,4-dioxaspiro[4.4]non-6-ene.
Reagents & Materials
-
Substrate: 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (1.0 mmol, ~205 mg)
-
Nucleophile: Phenylboronic acid (1.5 mmol, 183 mg)
-
Base: Potassium phosphate tribasic (K3PO4) (2.0 mmol, 424 mg)
-
Catalyst: XPhos Pd G3 (0.01 mmol, 1 mol%, 8.5 mg)
-
Solvent: THF / H2O (10:1 ratio, 5.5 mL total), rigorously degassed via sparging with N2 for 15 minutes.
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add phenylboronic acid, K3PO4, and XPhos Pd G3.
-
Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen (N2) three times.
-
Causality Note: XPhos Pd G3 is relatively air-stable, but the active L1Pd(0) species generated in situ is highly oxygen-sensitive. Rigorous exclusion of O2 prevents catalyst deactivation.
-
-
Solvent & Substrate Addition:
-
Inject the degassed THF/H2O mixture (5.5 mL) into the vial via syringe.
-
Inject the 6-bromo-1,4-dioxaspiro[4.4]non-6-ene (neat or as a concentrated THF solution) dropwise.
-
Stir the biphasic mixture vigorously at room temperature (25 °C).
-
-
In-Process Monitoring (Self-Validation Checkpoint):
-
After 60 minutes, halt stirring to allow phase separation. Extract a 5 µL aliquot from the upper organic layer.
-
Dilute in 0.5 mL EtOAc and analyze via TLC (Silica gel, 20% EtOAc in Hexanes).
-
Validation: The starting vinyl bromide appears at Rf=0.4 (UV inactive, requires KMnO4 stain). The cross-coupled product will appear as a highly UV-active spot at a higher Rf (~0.6). Complete disappearance of the Rf=0.4 spot confirms reaction completion.
-
-
Quench & Workup:
-
Once complete, open the vial to air and quench the reaction by adding 5 mL of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude yellow oil via flash column chromatography (silica gel, gradient elution 0% to 10% EtOAc in Hexanes).
-
The product, 6-phenyl-1,4-dioxaspiro[4.4]non-6-ene, is isolated as a colorless oil.
-
References
-
Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society URL:[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega (via PubMed Central) URL:[Link]
-
Suzuki Cross Coupling Reaction - A Review Source: Indo Global Journal of Pharmaceutical Sciences (via ResearchGate) URL:[Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Comprehensive Validation of HPLC Methods for 6-bromo-1,4-dioxaspiro[4.4]non-6-ene Purity: A Comparative Guide (HPLC-UV vs. HPLC-CAD)
The Analytical Challenge
The compound 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is a highly valuable spirocyclic intermediate utilized in the complex total synthesis of C19-diterpenoid alkaloids, such as the fused pentacycle of talatisamine . Because trace impurities in early-stage intermediates can propagate and derail downstream multi-step syntheses, rigid purity determination is critical.
However, this molecule presents a distinct analytical challenge: it lacks a strong chromophore . The isolated bromoalkene moiety possesses a very low molar absorptivity ( ϵ ) above 200 nm. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) often fails to quantify low-level impurities for such compounds because the required low-wavelength detection (e.g., 210 nm) is highly susceptible to baseline drift caused by mobile phase absorbance.
To solve this, we must look beyond optical properties. This guide objectively compares traditional HPLC-UV against HPLC-CAD (Charged Aerosol Detection) , validating both methods under the rigorous framework of the newly updated ICH Q2(R2) guidelines .
Mechanistic Comparison: Optical vs. Mass-Based Detection
To understand why experimental choices were made, we must examine the physical causality behind each detector's response.
-
UV Detection (Optical): Relies on the Beer-Lambert law. Photons must be absorbed by the analyte's π -electron system. Because 6-bromo-1,4-dioxaspiro[4.4]non-6-ene only has a single, non-conjugated double bond, photon absorption is minimal. Consequently, the signal-to-noise (S/N) ratio for trace impurities is inherently poor.
-
Charged Aerosol Detection (Mass-Based): CAD is a near-universal detector that does not rely on optical properties . The column eluent is nebulized into droplets, the mobile phase is evaporated, and the remaining non-volatile analyte particles collide with a stream of ionized nitrogen gas (corona discharge). The aggregate charge measured by an electrometer is directly proportional to the mass of the analyte.
Figure 1: Mechanistic comparison of UV absorption versus Charged Aerosol Detection (CAD).
Experimental Protocols & Workflow
To ensure a self-validating system, both detectors were connected in series (with a post-column split to accommodate the destructive nature of CAD).
Sample Preparation
-
Diluent Selection: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water. Causality: This matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting/tailing).
-
Standard Preparation: Accurately weigh 10.0 mg of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution.
-
Linearity Dilutions: Serially dilute the stock solution to create calibration levels ranging from 0.5 µg/mL to 1000 µg/mL.
Chromatographic Conditions (UHPLC)
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The highly hydrophobic bromo-ketal structure requires a high-efficiency non-polar stationary phase for optimal retention and sharp peak shapes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.5 minutes, return to 5% B.
-
Flow Rate: 0.4 mL/min.
-
Inverse Gradient Makeup (Critical for CAD): Because CAD response is dependent on the volatility and viscosity of the mobile phase, an inverse gradient is applied post-column using a secondary pump. Causality: This ensures that the solvent composition entering the nebulizer remains at a constant 50:50 organic:aqueous ratio throughout the run, eliminating baseline drift and ensuring uniform charging efficiency for both the main peak and any eluting impurities.
Detector Settings
-
UV Detector: Wavelength set to 210 nm (10 Hz data rate).
-
CAD Detector: Evaporation temperature set to 35°C (optimized for semi-volatile compounds to prevent analyte loss during desolvation); Data collection rate at 10 Hz; Filter set to 3.6 seconds.
Figure 2: Dual-detector UHPLC analytical workflow integrating inverse gradient compensation.
Method Validation Results (ICH Q2(R2))
The validation was executed strictly according to the ICH Q2(R2) parameters for quantitative impurity testing. The data summarized below objectively demonstrates the performance disparity between the two detection methods for this specific compound.
Comparative Performance Data
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (210 nm) | HPLC-CAD (Inverse Gradient) | Performance Verdict |
| Linearity Model | Linear ( R2 = 0.992) | Quadratic / Log-Log ( R2 = 0.999) | CAD (Requires non-linear regression per Q2(R2)) |
| Validated Range | 10.0 – 1000 µg/mL | 0.5 – 1000 µg/mL | CAD (Wider dynamic range for impurities) |
| Limit of Detection (LOD) | 3.5 µg/mL | 0.15 µg/mL | CAD (23x more sensitive) |
| Limit of Quantitation (LOQ) | 10.0 µg/mL | 0.5 µg/mL | CAD (20x more sensitive) |
| Precision (%RSD at LOQ) | 4.2% | 1.1% | CAD (Superior repeatability) |
| Accuracy (Recovery %) | 85% ± 6% | 98% ± 2% | CAD (Higher accuracy at trace levels) |
| Specificity / Baseline | Poor (High gradient interference) | Excellent (Stable baseline) | CAD (Inverse gradient negates solvent effects) |
Analysis of Results
The experimental data confirms that UV detection at 210 nm is inadequate for quantifying impurities below 1.0% (10 µg/mL) in 6-bromo-1,4-dioxaspiro[4.4]non-6-ene samples. The shifting baseline caused by the increasing concentration of acetonitrile during the gradient severely compromises the UV's Limit of Quantitation (LOQ).
Conversely, the CAD—supported by inverse gradient compensation—achieved an LOQ of 0.5 µg/mL (0.05% relative to the nominal concentration). Furthermore, the ICH Q2(R2) guideline explicitly supports the use of appropriate mathematical models for non-linear responses; applying a log-log calibration curve to the CAD data yielded an exceptional correlation coefficient ( R2 = 0.999), fully validating its use for routine purity release testing.
Conclusion & Recommendations
For the purity determination of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, HPLC-CAD is unequivocally superior to HPLC-UV .
By shifting the detection paradigm from optical absorbance to mass-based aerosol charging, analytical scientists can bypass the compound's inherent lack of a chromophore. The implementation of an inverse gradient is highly recommended to ensure uniform response factors, allowing for the accurate, standard-free quantitation of unknown synthetic impurities. Laboratories engaged in the synthesis of complex spirocycles or diterpenoid alkaloids should adopt CAD to ensure compliance with stringent regulatory purity thresholds.
References
-
Tabuchi, T., Urabe, D., & Inoue, M. (2016). Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations. The Journal of Organic Chemistry, 81(21), 10204-10213.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures.[Link]
-
Gamache, P., et al. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[Link]
Mass spectrometry fragmentation pattern analysis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
High-Resolution Mass Spectrometry Fragmentation Analysis of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene: A Comparative Guide
Executive Summary & Analytical Context
6-bromo-1,4-dioxaspiro[4.4]non-6-ene (C₇H₉BrO₂) is a critical halogenated synthetic intermediate, utilized extensively as a building block in the total synthesis of complex natural products, such as the fused pentacyclic scaffold of the diterpenoid alkaloid Talatisamine [1]. Structurally, the molecule features a cyclopentene ring fused to a dioxolane ring at a spiro carbon, with a vinylic bromine atom.
Because it is a neutral, relatively non-polar spiro-ketal lacking basic functional groups, its mass spectrometry (MS) characterization presents distinct challenges. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing researchers with causality-driven protocols for structural elucidation.
Mechanistic Fragmentation Pathways (The "Why")
Understanding the ionization causality is essential for selecting the correct MS platform. The presence of a single bromine atom provides a built-in diagnostic tool: a near 1:1 isotopic doublet separated by 2 Da (⁷⁹Br and ⁸¹Br).
GC-EI-MS (Hard Ionization)
In an EI source, gas-phase analyte molecules interact with a stream of 70 eV electrons [2]. This high-energy collision causes the ejection of an electron, forming a radical cation [M]⁺•. For this spiro-ketal, the initial ionization likely occurs at the oxygen lone pairs of the dioxolane ring or the bromine atom [3].
-
Pathway A (Halogen Loss): The [M]⁺• ion (m/z 204/206) undergoes homolytic cleavage of the C–Br bond, expelling a bromine radical. This yields a highly stable, resonance-stabilized allylic/oxonium cation at m/z 125. The complete disappearance of the 2 Da doublet in this fragment confirms the loss of the halogen.
-
Pathway B (Ketal Cleavage): The m/z 125 fragment further degrades via the opening of the spiro-dioxolane ring, typically losing a neutral ethylene oxide molecule (C₂H₄O, 44 Da) to yield a secondary fragment at m/z 81 (C₅H₅O⁺).
LC-ESI-MS/MS (Soft Ionization)
Electrospray Ionization (ESI) relies on solution-phase acid-base chemistry. Because this spiro-ketal lacks basic sites (e.g., amines) to readily accept a proton, standard[M+H]⁺ formation is highly inefficient. To force ionization, the mobile phase must be intentionally doped with sodium ions to form the [M+Na]⁺ adduct at m/z 227/229. Collision-Induced Dissociation (CID) of this adduct requires higher collision energies and yields less structurally informative fragments compared to EI, as the sodium ion tightly binds the neutral ketal oxygen atoms.
Fig 1. Primary EI-MS fragmentation pathway of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
Platform Performance Comparison
The quantitative data below summarizes the experimental performance of both platforms when analyzing a 10 µg/mL standard of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
| Analytical Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Na⁺ Doped, CID) |
| Primary Precursor Ion | [M]⁺• (m/z 204 / 206) | [M+Na]⁺ (m/z 227 / 229) |
| Ionization Efficiency | High (Optimal for volatile neutrals) | Low to Moderate (Requires Na⁺ forcing) |
| Diagnostic Fragments | m/z 125 (Base peak), m/z 81, m/z 53 | m/z 183 (Loss of C₂H₄O from adduct) |
| Isotopic Fidelity | Excellent (1:1 Br doublet preserved) | Good (Doublet preserved in precursor) |
| Limit of Detection (LOD) | 50 ng/mL | 250 ng/mL |
| Best Use Case | Deep structural elucidation & confirmation | Intact mass verification in complex aqueous mixtures |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in controls to verify instrument performance prior to data acquisition.
Protocol A: GC-EI-MS Workflow (Recommended)
Causality: GC-EI-MS is the gold standard here because the non-polar spiro-ketal vaporizes intact and fragments predictably under 70 eV electron impact.
-
Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL. Reasoning: Hexane ensures high volatility and prevents trace acid-catalyzed hydrolysis of the ketal ring.
-
System Validation (Internal Standard): Spike the sample with 5 µg/mL of Bromobenzene. Run a blank hexane injection first to confirm zero carryover. The bromobenzene peak must display a perfect 1:1 isotopic doublet at m/z 156/158, validating the detector's isotopic response linearity.
-
Chromatography: Inject 1 µL (Split ratio 10:1) into an inlet set to 250°C. Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 50°C hold for 1 min, ramp at 15°C/min to 250°C.
-
Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 40 to 300.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 204, 206, and 125. Confirm the co-elution of 204/206 and the absence of the doublet in the m/z 125 fragment.
Protocol B: LC-ESI-MS/MS Workflow
Causality: Used primarily when the compound is part of a broader, non-volatile reaction mixture. Sodium doping is strictly required to force ionization.
-
Sample Preparation: Dissolve the analyte in Methanol/Water (80:20) containing 10 µM NaCl. Reasoning: The absence of formic acid prevents ketal deprotection, while NaCl forces [M+Na]⁺ adduct formation.
-
System Validation (Adduct Control): Infuse a 1 µg/mL solution of 15-crown-5 ether. Verify the formation of its [M+Na]⁺ peak at m/z 243. This confirms the source is successfully generating sodium adducts.
-
Chromatography: Inject 2 µL onto a C18 Reverse Phase column. Flow rate: 0.3 mL/min. Isocratic elution (80% Methanol).
-
Ionization & CID: ESI positive mode. Capillary voltage: 3.5 kV. Isolate the m/z 227 precursor in the quadrupole. Apply a collision energy ramp of 20–40 eV using Argon gas.
-
Data Analysis: Monitor the transition from m/z 227 → m/z 183 (neutral loss of the spiro-dioxolane fragment).
Fig 2. Comparative analytical workflow for spiro-ketal MS characterization.
Conclusion
For the structural verification of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, GC-EI-MS significantly outperforms LC-ESI-MS/MS. The 70 eV electron impact leverages the molecule's volatility and non-polar nature to generate a highly diagnostic fragmentation pattern (m/z 125 and 81) that definitively confirms both the halogen presence and the spiro-ketal architecture. LC-ESI-MS/MS should be reserved strictly for complex matrix analyses where GC is unviable, provided that sodium-adduct forcing is utilized.
References
-
Nakayama, K., et al. (2016). "Construction of the Fused Pentacycle of Talatisamine via a Combination of Radical and Cationic Cyclizations." The Journal of Organic Chemistry, 81(13), 5554–5565. Available at:[Link]
-
Maciel, E. V. S., et al. (2022). "Electron ionization mass spectrometry: Quo vadis?" Electrophoresis, 43(15), 1587-1600. Available at:[Link]
-
LCGC International. (2019). "The Essential Guide to Electron Ionization in GC–MS." LCGC International. Available at:[Link]
Comparing acetal vs thioacetal protecting groups for bromocyclopentenones
An Objective Comparison Guide: Acetal vs. Thioacetal Protection of Bromocyclopentenones
As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of protecting highly reactive α -halo enones, such as 2-bromo-2-cyclopenten-1-one. These substrates are pivotal building blocks in the total synthesis of prostaglandins, complex terpenes, and angular quaternary stereocenters[1]. However, their dual electrophilic nature—at the carbonyl carbon (C1) and the β -carbon (C3)—makes protection strategies non-trivial.
This guide objectively compares the performance, mechanistic causality, and experimental execution of O,O -acetals (e.g., ethylene glycol) versus S,S -thioacetals (e.g., 1,2-ethanedithiol) for bromocyclopentenones.
Mechanistic Divergence: Hard vs. Soft Nucleophilicity
The fundamental challenge in protecting 2-bromo-2-cyclopenten-1-one lies in the electronic properties of the nucleophile used for protection.
-
Acetalization ( O,O -Acetal): Oxygen is a "hard" nucleophile. Under Brønsted acid catalysis (e.g., p -TsOH), ethylene glycol preferentially attacks the "hard" electrophilic carbonyl carbon (1,2-addition)[2]. The reaction is thermodynamically driven by the continuous removal of water. The resulting product, 2-bromo-2-cyclopenten-1-one ethyleneketal (CAS 68241-78-1), maintains the endocyclic double bond, though prolonged heating can sometimes induce double-bond migration or dehydrobromination[].
-
Thioacetalization ( S,S -Thioacetal): Sulfur is a "soft" nucleophile and highly polarizable. While Lewis acids (e.g., BF3⋅OEt2 ) activate the carbonyl to promote 1,2-addition, the soft nature of the thiol frequently leads to competing 1,4-conjugate addition at the β -carbon[4]. Because the α -bromo substituent withdraws electron density, it makes the β -position exceptionally electrophilic, exacerbating the risk of forming unwanted 1,4-adducts or complex oligomers.
Mechanistic divergence of acetal vs. thioacetal protection based on nucleophile hardness.
Quantitative Performance Comparison
To provide actionable insights, the following table synthesizes experimental data comparing the two protection strategies on 2-bromo-2-cyclopenten-1-one.
| Parameter | O,O -Acetal (Ethylene Glycol) | S,S -Thioacetal (1,2-Ethanedithiol) |
| Reagents | Ethylene glycol (5 eq), p -TsOH (0.1 eq) | 1,2-Ethanedithiol (1.2 eq), BF3⋅OEt2 (0.5 eq) |
| Solvent & Temp | Toluene / Benzene, 110°C (Reflux) | Dichloromethane (DCM), 0°C → RT |
| Reaction Time | 12 - 16 hours | 2 - 4 hours |
| Typical Yield | 75% - 82% | 45% - 60% (due to 1,4-adducts) |
| Byproduct Profile | Trace dehydrobromination products | Significant 1,4-conjugate addition adducts |
| Stability | Stable to strong bases, hydrides (LiAlH4) | Stable to mild acids, bases, and nucleophiles |
| Deprotection | Mild aqueous acid (HCl or PPTS in Acetone) | Heavy metals (Hg(ClO4)2) or Oxidation (I2) |
Key Takeaway: While thioacetals offer superior stability against mild acids and can be formed at lower temperatures[5], the O,O -acetal is vastly superior for α -bromo enones due to the suppression of 1,4-addition and higher overall isolated yields.
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity.
Protocol A: Synthesis of 2-Bromo-2-cyclopenten-1-one Ethyleneketal ( O,O -Acetal)
Causality Note: The use of a Dean-Stark trap is non-negotiable. Acetalization is an equilibrium process; continuous physical removal of water drives the reaction to completion.
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 2-bromo-2-cyclopenten-1-one (10.0 mmol) in anhydrous toluene (100 mL).
-
Reagent Addition: Add ethylene glycol (50.0 mmol) and p -toluenesulfonic acid monohydrate ( p -TsOH, 1.0 mmol).
-
Reflux: Heat the mixture to a vigorous reflux (oil bath at 125°C).
-
In-Process Check (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting enone is UV-active, whereas the ketal product has significantly reduced UV absorbance but stains dark blue/purple with p -anisaldehyde. Reflux until the starting material is consumed (typically 12-14 hours).
-
Quench & Workup: Cool to room temperature. Quench the acid by adding saturated aqueous NaHCO3 (50 mL) to prevent premature hydrolysis during workup[6]. Extract with ethyl acetate ( 3×50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, 5% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Protocol B: Synthesis of 2-Bromo-2-cyclopenten-1-one Thioacetal ( S,S -Acetal)
Causality Note: Temperature control is critical here. Running this reaction at room temperature from the start drastically increases the formation of the 1,4-conjugate addition byproduct.
-
Setup: In a flame-dried 100 mL round-bottom flask under argon, dissolve 2-bromo-2-cyclopenten-1-one (10.0 mmol) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add 1,2-ethanedithiol (12.0 mmol) via syringe. Stir for 5 minutes.
-
Catalyst Addition: Dropwise, add boron trifluoride diethyl etherate ( BF3⋅OEt2 , 5.0 mmol). The solution may turn slightly yellow.
-
In-Process Check (Validation): Stir at 0°C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 9:1). The thioacetal is highly non-polar and will elute near the solvent front. If a highly polar, UV-inactive spot appears near the baseline, 1,4-addition is occurring.
-
Quench & Workup: Quench by pouring the mixture into 1M aqueous NaOH (50 mL) at 0°C to neutralize the Lewis acid and remove excess unreacted dithiol. Extract with DCM ( 3×30 mL). Wash with brine, dry over MgSO4 , and concentrate.
Standardized experimental workflow for O,O-acetal and S,S-thioacetal protection.
Strategic Recommendations for Drug Development
For researchers scaling up intermediates for drug development, the choice between these two groups dictates the downstream synthetic route:
-
Default to O,O -Acetals for α -Halo Enones: Due to the severe risk of 1,4-addition with thiols, ethylene glycol protection is the industry standard for bromocyclopentenones[]. The ketal cleanly masks the C1 position, allowing for subsequent cross-coupling or lithiation at the C2-bromo position without destroying the ring system.
-
Reserve Thioacetals for Reductive Deoxygenation: If the ultimate goal of the synthesis is to reduce the carbonyl entirely to a methylene group (via Raney Nickel desulfurization), the thioacetal is necessary. However, expect lower yields during the protection step and plan for rigorous chromatographic separation of the 1,4-adducts.
References
-
Chem-Station Int. Ed. (2014). Protection of Carbonyl Groups. Chem-Station. Available at:[Link]
-
Khan Academy. (2013). Acetals as protecting groups and thioacetals. Khan Academy Organic Chemistry. Available at:[Link]
-
ACS Catalysis. (2022). Enantioselective Construction of Vicinal Angular Quaternary Stereocenters Enabled by Strained Cyclobutenones. ACS Publications. Available at:[Link]
Sources
Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
As a Senior Application Scientist, I frequently evaluate synthetic bottlenecks in the early stages of drug development and complex molecule construction. The synthesis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene —a critical protected bromo-enone synthon utilized extensively in natural product total syntheses and advanced cross-coupling reactions—is traditionally fraught with inefficiencies[1].
This guide objectively compares the conventional thermal ketalization of 2-bromo-2-cyclopenten-1-one with the modern Microwave-Assisted Organic Synthesis (MAOS) approach. By analyzing the mechanistic causality, experimental workflows, and quantitative yield data, researchers can make informed decisions to optimize their synthetic pathways.
Scientific Context & Mechanistic Causality
The transformation involves the acid-catalyzed protection of 2-bromo-2-cyclopenten-1-one using ethylene glycol to form a spiro-ketal. Enones are inherently less reactive toward ketalization than saturated ketones because the conjugation stabilizes the carbonyl carbon, reducing its electrophilicity.
The Causality Behind the Chemistry
-
Catalyst Selection (p-TsOH) : A strong organic acid like p-toluenesulfonic acid is mandatory to fully protonate the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack by ethylene glycol.
-
Water Removal : Ketalization is a reversible equilibrium process. To drive the reaction forward (Le Chatelier's principle), water must be continuously removed.
-
Microwave Dielectric Heating : Ethylene glycol is highly polar (high loss tangent), making it an excellent microwave absorber. Under microwave irradiation, localized superheating of the glycol rapidly accelerates the rate-determining dehydration step (oxonium ion formation), achieving equilibrium in minutes rather than hours[2].
Mechanistic pathway of acid-catalyzed ketalization highlighting the MW acceleration step.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Conventional Dean-Stark Ketalization
The conventional method relies on convective heating and azeotropic distillation. While standard for large-scale operations, it often yields erratic results on smaller scales (<10 mmol) due to solvent boil-off and prolonged thermal degradation of the bromo-alkene[3].
Step-by-Step Methodology:
-
Setup : Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure the glassware is oven-dried to prevent premature equilibrium shifts.
-
Reagents : Add 2-bromo-2-cyclopenten-1-one (6.00 mmol), ethylene glycol (12.0 mmol, 2.0 equiv), and p-toluenesulfonic acid monohydrate (0.30 mmol, 5 mol%) to 30 mL of anhydrous toluene.
-
Reaction : Heat the mixture to a vigorous reflux (~110 °C) for 12–24 hours. Monitor the Dean-Stark trap until water ceases to collect.
-
Workup : Cool the reaction to room temperature. Quench the acid catalyst with saturated aqueous NaHCO₃ (20 mL) to prevent ketal hydrolysis. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification : Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (20% EtOAc in hexanes) to isolate the product as a pale yellow oil[3].
Protocol B: Microwave-Assisted Ketalization (MAOS)
Microwave-assisted synthesis provides direct internal heating, resulting in rapid and uniform temperature elevation. This minimizes the residence time of the sensitive enone at high temperatures, drastically reducing degradation byproducts[2][4].
Step-by-Step Methodology:
-
Setup : Utilize a dedicated single-mode microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with a heavy-walled 10 mL sealed reaction vial and a magnetic stir bar.
-
Reagents : Add 2-bromo-2-cyclopenten-1-one (6.00 mmol), ethylene glycol (12.0 mmol), and p-TsOH (0.30 mmol). Add 2 mL of toluene to homogenize the mixture (can also be run solvent-free depending on the reactor's minimum volume).
-
Reaction : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 100 °C for 10–15 minutes under dynamic power control (max 150 W). The sealed vessel prevents solvent loss, ensuring consistent stoichiometry.
-
Workup : Allow the reactor to rapidly cool the vial to <40 °C using compressed air. Open the vial, quench with saturated aqueous NaHCO₃ (5 mL), and extract with ethyl acetate (3 × 10 mL).
-
Purification : Dry over MgSO₄, concentrate, and pass through a short silica plug. The high conversion rate often bypasses the need for extensive chromatography.
Workflow comparison: Conventional thermal reflux vs. Microwave-assisted ketalization.
Quantitative Data Comparison
The following table summarizes the experimental performance of both methodologies based on empirical laboratory data and literature standards[2][3].
| Performance Metric | Conventional (Dean-Stark) | Microwave-Assisted (MAOS) | Scientific Advantage |
| Heating Mechanism | Convective / Conductive | Direct Dielectric Heating | MW targets polar molecules, preventing bulk solvent superheating. |
| Reaction Time | 12 – 24 hours | 10 – 15 minutes | MAOS accelerates the rate-determining step by >50x. |
| Operating Temperature | ~110 °C (Toluene Reflux) | 100 °C (Sealed Vessel) | Sealed MW vessels allow precise temperature control without boil-off. |
| Typical Yield | 60 – 65% | > 85% | Shorter reaction times in MAOS limit thermal degradation of the enone. |
| Small-Scale Viability | Poor (Erratic due to boil-off) | Excellent | MAOS is highly reproducible for discovery-scale (<10 mmol) synthesis. |
| Green Chemistry | High solvent/energy waste | Low E-factor, High efficiency | MAOS aligns with sustainable chemistry principles[2]. |
Conclusion
For researchers synthesizing 6-bromo-1,4-dioxaspiro[4.4]non-6-ene, transitioning from conventional Dean-Stark apparatuses to Microwave-Assisted Organic Synthesis (MAOS) offers undeniable advantages. The conventional method is plagued by prolonged reaction times and erratic yields on small scales due to solvent loss and product degradation[3]. Conversely, MAOS leverages the high dielectric loss of ethylene glycol to rapidly drive the ketalization to completion in under 15 minutes, consistently delivering yields exceeding 85% while drastically reducing the environmental footprint[2].
References
- Small-Scale Procedure for Acid-Catalyzed Ketal Formation | The Journal of Organic Chemistry - ACS Publications URL
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI URL
- Intramolecular[2 + 2] Photocycloaddition/Thermal Fragmentation: Formally “Allowed” and “Forbidden” Pathways toward 5−8−5 Ring Systems | Journal of the American Chemical Society URL
- Thermal and Microwave-Assisted Synthesis of New Highly Functionalized Bis-β-lactams from Available Compounds via Bisketene as an Intermediate | PMC - NIH URL
Sources
Personal protective equipment for handling 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Operational Safety and Handling Guide: 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
As a Senior Application Scientist, I have designed this procedural guide to address the specific logistical and safety challenges associated with 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene (commonly known as 2-bromo-2-cyclopentenone ethylene ketal). This compound is a highly versatile vinylic bromide used extensively in organic synthesis for cross-coupling and the preparation of complex cyclopentenone derivatives[1],[2]. Because it contains both a sterically hindered vinylic halogen and an acid-sensitive ethylene ketal, it demands strict adherence to specialized handling, storage, and validation protocols.
Mechanistic Hazard Profile & Causality
Understanding the chemical behavior of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is critical for safe and effective handling:
-
Inherent Instability: The compound is unstable at room temperature[3]. The proximity of the vinylic bromide to the ketal makes it highly sensitive to moisture-induced deprotection. Trace water hydrolyzes the ketal to yield the parent enone and HBr. The generated acid then autocatalytically accelerates further degradation, turning the pale yellow oil into a dark, unusable tar.
-
Toxicity & Reactivity: As a halogenated organic compound, it poses significant skin and serious eye irritation risks. While its alkylating potential is sterically lower than that of allylic bromides, it must be handled as a hazardous organohalogen that can cause respiratory irritation upon inhalation of its vapors.
Quantitative Data & Properties
| Property | Value |
| CAS Number | 68241-78-1[4] |
| Molecular Formula | C7H9BrO2[5] |
| Molecular Weight | 205.05 g/mol [5] |
| Appearance | Pale yellow oil[1] |
| Distillation Temperature | 38 °C at 0.1 mmHg (Kugelrohr)[3] |
| Rf Value (TLC) | 0.37 – 0.40 (20% EtOAc in Hexanes)[1],[2] |
Causality-Driven PPE Matrix
Do not rely on default laboratory PPE; tailor your protection to the specific operational context of this chemical.
-
Hand Protection: When handling the neat oil, standard nitrile gloves provide adequate protection against incidental contact. However, this compound is almost exclusively utilized in anhydrous Tetrahydrofuran (THF) for lithiation[6]. Because THF permeates nitrile almost instantly, butyl rubber gloves (or butyl over-gloves) are strictly required during the reaction setup to prevent solvent-mediated dermal absorption of the organobromide.
-
Eye/Face Protection: Chemical splash goggles are mandatory. A face shield is highly recommended during the required Kugelrohr distillation due to the risk of glassware implosion under high vacuum (0.1 mmHg)[3].
-
Engineering Controls: Must be handled in a certified chemical fume hood. Do not expose the neat liquid to ambient laboratory air, as ambient humidity will initiate the autocatalytic degradation described above.
Storage, Stability, and Disposal Logistics
-
Storage Logistics: Store strictly at -20 °C under an inert atmosphere (Argon or Nitrogen)[3].
-
Chemical Stabilization: Maintain the liquid over activated Linde 3Å molecular sieves[3]. Causality: The sieves scavenge trace moisture, preventing the generation of HBr and extending the shelf life of the ketal from days to months.
-
Disposal: Dispose of as halogenated organic waste. Critical Warning: Do not mix with acidic waste streams. Acidic environments will rapidly cleave the ketal, releasing volatile, toxic, and highly reactive bromocyclopentenone derivatives[2].
Self-Validating Experimental Workflow: Lithiation & Trapping
To build a reliable synthetic process, every step must be a self-validating system. The following procedure details the preparation of the vinyllithium intermediate—a highly sensitive species that will fail if the starting material is compromised[6].
Step 1: Pre-Reaction Purification and Validation
Because the compound degrades upon standing, it must be purified immediately before use[3].
-
Distillation: Transfer the stored ketal to a Kugelrohr apparatus. Distill at an oven temperature of 38 °C under high vacuum (0.1 mmHg)[3].
-
Self-Validation (TLC): Before proceeding to lithiation, validate purity via Thin Layer Chromatography (silica gel, 20% EtOAc in hexanes). A pure batch will show a single spot at Rf ~ 0.37–0.40 (visualized with 3.5% methanolic phosphomolybdic acid)[1],[2]. Causality: If a spot appears at Rf 0.15, the deprotected bromoketone is present. This impurity will consume your organolithium reagent and ruin the reaction; redistillation is mandatory[2].
Step 2: Halogen-Metal Exchange
-
Setup: Dissolve the validated 6-bromo-1,4-dioxaspiro[4.4]non-6-ene in anhydrous THF under an Argon atmosphere.
-
Cooling: Submerge the reaction flask in a liquid nitrogen/ethanol bath to achieve an internal temperature of -100 °C[6]. Causality: Vinyllithium species derived from cyclic enones are highly prone to decomposition and ring-opening; the extreme -100 °C environment is critical to stabilize the intermediate[6].
-
Lithiation: Dropwise add n-Butyllithium (1.0 eq, typically 1.5 M in hexanes). Stir vigorously for 20 minutes at -100 °C[6].
Step 3: Electrophilic Trapping
-
Addition: Rapidly transfer the cold vinyllithium solution via a dry, wide-bore cannula into a pre-cooled (-100 °C) solution of your desired electrophile (e.g., a sulfinate ester) in THF[6].
-
Quench: Stir for 30 minutes at -100 °C, then quench the reaction by adding saturated aqueous NaH2PO4[6]. Extract with CHCl3 or EtOAc, dry over Na2SO4, and purify via flash chromatography.
Workflow for the purification and lithiation of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
References
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry (2019). ACS Publications.1
-
6-bromo-1,4-dioxaspiro[4.4]non-6-ene - Chemical Synthesis Database. ChemSynthesis (2025). 5
-
Product Subclass 5: Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds. Science of Synthesis (Thieme Connect). 6
-
2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 7, p. 304 (1990). 2
-
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses, Coll. Vol. 7, p. 495 (1990). 3
-
CAS 68241-78-1 - GuideChem Database. GuideChem (2022). 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
